(Rac)-NPD6433
Description
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 3-[[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]diazenyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C21H21N5O3/c1-29-21(28)20-19(15-5-2-3-6-16(15)22-20)23-24-25-10-13-9-14(12-25)17-7-4-8-18(27)26(17)11-13/h2-8,13-14,22H,9-12H2,1H3/t13-,14-/m1/s1 |
InChI Key |
IXWNPEOFLGJGLY-ZIAGYGMSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-NPD6433: A Technical Guide to its Mechanism of Action on Fungal Fatty Acid Synthase 1 (Fas1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound demonstrating broad-spectrum antifungal activity.[1][2][3] Mechanistic studies have identified the fungal fatty acid synthase 1 (Fas1) as its primary target.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory effect on the enoyl reductase domain of Fas1, which ultimately leads to the cessation of fatty acid biosynthesis and fungal cell death.[1] The document outlines the key experimental protocols used to elucidate this mechanism, presents collated quantitative data on the compound's activity and cytotoxicity, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Emergence of NPD6433 as a Broad-Spectrum Antifungal
The rising threat of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with new mechanisms of action.[1][2] High-throughput screening of the RIKEN natural product depository against pathogenic yeast species, including Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans, identified NPD6433 as a promising candidate.[1][3] Notably, NPD6433 also exhibited activity against the mold Aspergillus fumigatus.[1][2] The compound displayed a favorable profile of potent antifungal activity combined with acceptable tolerability in human cells, prioritizing it for further mechanistic investigation.[1][3]
A crucial aspect of NPD6433's potential is its targeting of a fungal-specific pathway, which is structurally distinct from its mammalian counterpart. Fungal fatty acid synthase is a large 2.6 MDa heterododecameric complex composed of six α (Fas2) and six β (Fas1) subunits, a stark contrast to the 540 kDa X-shaped homodimeric structure of mammalian fatty acid synthase. This structural divergence provides a therapeutic window, allowing for selective inhibition of the fungal enzyme.
It is important to distinguish the target, fungal Fas1, from the mammalian Fas receptor (also known as CD95 or APO-1), a protein involved in apoptosis. All evidence indicates that NPD6433's activity is directed at the fungal fatty acid biosynthesis pathway.
The "(Rac)-" prefix indicates that NPD6433 has been studied as a racemic mixture. While the specific activities of the individual enantiomers have not been detailed in the reviewed literature, it is a common principle in pharmacology that biological activity can be stereoselective, with one enantiomer often being significantly more potent than the other.[4][5]
Mechanism of Action: Covalent Inhibition of the Fas1 Enoyl Reductase Domain
The antifungal activity of this compound stems from its direct and covalent inhibition of the enoyl reductase (ER) domain of the Fas1 subunit in the fungal fatty acid synthase complex.[1][6] This inhibition disrupts the final reductive step in the fatty acid elongation cycle, leading to a complete halt in the biosynthesis of essential fatty acids.[1]
Activation and Covalent Adduct Formation
NPD6433 is a triazenyl indole. The triazene (B1217601) linkage is labile and undergoes cleavage to release a reactive diazonium moiety.[1][7] This diazonium species is the bioactive electrophile that covalently modifies the ER domain of Fas1.[1] Mass spectrometry analysis has confirmed the formation of a de-diazoniative adduct between NPD6433 and a 20-amino acid peptide fragment within the Fas1 ER domain.[7]
Disruption of the Fatty Acid Biosynthesis Pathway
The ER domain of Fas1 catalyzes the FMN (flavin mononucleotide)-dependent reduction of an enoyl-ACP intermediate, which requires NADPH as a cofactor.[1] By covalently modifying this domain, NPD6433 inhibits its NADPH-oxidation activity.[1][2] This targeted disruption of a critical enzymatic step leads to the depletion of long-chain fatty acids, which are vital for fungal cell membrane integrity, energy storage, and the formation of signaling molecules. The arrest of this essential pathway ultimately results in fungal cell death.[1]
Figure 1: Mechanism of this compound action on the Fas1 enoyl reductase domain.
Quantitative Data
The following tables summarize the available quantitative data for this compound, including its antifungal activity and cytotoxicity.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (μg/mL) | Notes |
|---|---|---|
| Candida albicans | < 10 | Minimum Inhibitory Concentration (MIC)[7] |
| Candida glabrata | < 10 | MIC[7] |
| Candida auris | 5 (MIC90) | MIC required to inhibit 90% of growth[7] |
| Cryptococcus neoformans | < 10 | MIC[7] |
| Aspergillus fumigatus | Active | Specific MIC value not detailed in the primary source, but activity was confirmed.[1][7] |
Table 2: Activity of NPD6433 and Analogs against C. albicans
| Compound | MIC80 (μg/mL) | Relative Activity Change |
|---|---|---|
| NPD6433 | 1.25 | - |
| Analog 1 | 2.5 | 2-fold decrease |
| Analog 2 | 5 | 4-fold decrease |
| Analog 3 | >10 | >8-fold decrease |
| Analog 4 | >10 | >8-fold decrease |
| Analog 5 | >10 | >8-fold decrease |
| Analog 6 | >10 | >8-fold decrease |
Data extracted from Iyer et al., 2023, which indicates MIC80 values in μg/mL.[7]
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Value | Notes |
|---|
| HEK 293T | Cytotoxicity Assay | Generally well-tolerated | Specific CC50 value not provided, but noted for its promising human cell tolerability.[1][7] |
Experimental Protocols
The mechanism of action of this compound was elucidated through a series of key experiments. The detailed methodologies are outlined below.
Target Identification via Haploinsufficiency Profiling (HIP)
This chemogenomic approach identifies drug targets by screening a collection of heterozygous deletion mutant strains of yeast.[8][9][10] The underlying principle is that a 50% reduction in the gene dosage of a drug's target will render the mutant strain hypersensitive to that drug.[10]
Protocol:
-
Strain Collection: A pooled collection of barcoded heterozygous deletion strains of Saccharomyces cerevisiae or Candida albicans is used. Each strain has one of its two gene copies deleted.[1][8]
-
Compound Treatment: The pooled strains are grown in a liquid medium in the presence of a sub-lethal concentration of this compound. A control culture is grown with a vehicle (e.g., DMSO).[9]
-
Competitive Growth: The cultures are incubated to allow for competitive growth. Strains sensitive to the compound will be outcompeted.
-
Genomic DNA Extraction and Barcode Sequencing: Genomic DNA is extracted from both the treated and control pools. The unique DNA barcodes for each strain are amplified via PCR.[9]
-
Data Analysis: The abundance of each barcode is quantified. Strains that are significantly depleted in the NPD6433-treated pool compared to the control are identified as hypersensitive. The gene deleted in these strains is a candidate target. For NPD6433, FAS1 was identified as the key gene conferring hypersensitivity.[1]
Figure 2: Experimental workflow for Haploinsufficiency Profiling (HIP).
Fatty Acid Synthase (FAS) Enzymatic Activity Assay
This assay directly measures the enzymatic activity of the FAS complex by monitoring the consumption of NADPH, a key cofactor in the fatty acid synthesis cycle.[11]
Protocol:
-
Enzyme Preparation: The FAS complex is purified from a suitable fungal strain, such as C. albicans expressing a tagged Fas1 protein (e.g., FAS1-3xFLAG) to facilitate affinity purification.[1]
-
Reaction Mixture: A reaction buffer is prepared containing potassium phosphate, EDTA, fatty-acid-free BSA, and cysteine.[12]
-
Assay Initiation: Purified FAS enzyme, this compound or vehicle control, and the substrates acetyl-CoA and malonyl-CoA are added to the reaction mixture. The reaction is initiated by the addition of NADPH.[11][12]
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time. This decrease corresponds to the oxidation of NADPH to NADP+ by the active FAS complex.[11]
-
Data Analysis: The rate of NADPH consumption is calculated from the change in absorbance. A reduced rate in the presence of NPD6433 compared to the control indicates inhibition of FAS activity.[1]
LC-MS/MS Analysis of Covalent Adduct Formation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the covalent binding of NPD6433 to Fas1 and to identify the specific site of modification.[13][14]
Protocol:
-
Incubation: Purified fungal FAS complex is incubated with an excess of this compound or a vehicle control.
-
Proteolytic Digestion: The protein samples are denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.
-
LC Separation: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC).[13]
-
MS and MS/MS Analysis: The separated peptides are ionized and analyzed by a mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan). It then selects specific peptides (including those suspected of being modified) for fragmentation and measures the masses of the resulting fragment ions (MS/MS or MS2 scan).[14][15]
-
Data Analysis: The MS/MS spectra are searched against a protein database containing the sequence of Fas1. A mass shift in a peptide from the NPD6433-treated sample corresponding to the addition of the diazonium moiety confirms covalent modification.[7] The fragmentation pattern in the MS/MS spectrum can pinpoint the specific amino acid residue that has been modified.[13][14]
Figure 3: Workflow for LC-MS/MS analysis of covalent protein adducts.
Conclusion
This compound represents a promising new class of antifungal agents with a well-defined mechanism of action. Its ability to covalently inhibit the enoyl reductase domain of fungal Fas1, a target that is structurally distinct from its mammalian homolog, underscores its potential for selective toxicity against a broad range of fungal pathogens. The experimental framework detailed in this guide, from initial target identification using chemogenomics to the precise characterization of the covalent adduct by mass spectrometry, provides a robust model for the investigation of novel enzyme inhibitors. Further studies, including the evaluation of individual enantiomers and in vivo efficacy assessments, will be crucial in advancing NPD6433 towards clinical development. This compound not only offers a potential new therapeutic option but also serves as a valuable chemical probe for exploring the intricacies of fungal lipid metabolism.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 4. Relationship among physicochemical properties, skin permeability, and topical activity of the racemic compound and pure enantiomers of a new antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 12. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (Rac)-NPD6433: A Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound that has demonstrated broad-spectrum antifungal activity against several major human fungal pathogens.[1][2] Identified through a high-throughput screen of the RIKEN natural product depository, NPD6433 presents a promising avenue for the development of new antifungal therapies, particularly in the face of rising drug resistance.[1][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound belongs to the triazenyl indole class of compounds.[1] The chemical structure, as determined from published research, is presented below.[1][4] At present, a canonical SMILES or InChI string has not been publicly deposited.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Mechanism of Action: Targeting Fungal Fatty Acid Synthesis
Mechanistic studies have revealed that this compound targets and inhibits the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1) in fungi.[1][2][3] Fas1 is a crucial enzyme in the biosynthesis of fatty acids, which are essential components of fungal cell membranes and play vital roles in various cellular processes.[1][2] By covalently inhibiting the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain, NPD6433 effectively arrests fatty acid biosynthesis, leading to fungal cell death.[1][3]
Signaling Pathway of NPD6433 Action
The following diagram illustrates the proposed mechanism of action of NPD6433, from its entry into the fungal cell to the inhibition of fatty acid synthesis.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. researchgate.net [researchgate.net]
(Rac)-NPD6433: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of (Rac)-NPD6433, a novel triazenyl indole (B1671886) with broad-spectrum antifungal properties. The information is compiled from peer-reviewed research, focusing on the experimental data and methodologies that underpin our current understanding of this compound.
Executive Summary
This compound is a promising antifungal compound identified through a high-throughput screen of the RIKEN Natural Product Depository. It exhibits potent activity against a wide range of clinically relevant fungal pathogens, including drug-resistant strains of Candida, Cryptococcus, and Aspergillus species. Mechanistic studies have revealed that NPD6433 functions by inhibiting fungal fatty acid biosynthesis. Specifically, it targets the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1), a critical enzyme for fungal viability. Its unique mode of action and efficacy in preclinical models position NPD6433 as a valuable lead compound for the development of new antifungal therapies.
Discovery and Origin
NPD6433 was discovered during a large-scale screening of the RIKEN Natural Product Depository (NPDepo) chemical library. The primary objective of the screen was to identify novel compounds with broad-spectrum activity against four major human fungal pathogens.
The initial high-throughput screen identified several compounds that reduced fungal growth by at least 50%. After eliminating known substances, NPD6433 emerged as a lead candidate due to its potent, broad-spectrum activity and low toxicity against human cells. Notably, it was also found to be effective against the filamentous mold Aspergillus fumigatus, a pathogen often difficult to treat.[1][2]
Chemical Structure
NPD6433 is classified as a triazenyl indole. The proposed mechanism of action involves the acid-mediated cleavage of its triazene (B1217601) linkage, which generates a reactive diazonium moiety responsible for its bioactivity.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of NPD6433's antifungal activity.
Table 1: In Vitro Antifungal Activity of NPD6433
| Fungal Species | Assay Type | Metric | Value | Reference |
| Candida auris | Broth Microdilution | MIC₉₀ | 5 µg/mL | [5] |
| Candida albicans | Time-Kill Assay | Viability Reduction | >2-log reduction after 48h | [6] |
| Saccharomyces cerevisiae | Broth Microdilution | Fold increase in MIC₉₀ with fatty acid supplementation | >10-fold | [5] |
Table 2: Efficacy of NPD6433 in Biological Models
| Model System | Pathogen | Treatment | Outcome | Value | Reference |
| C. elegans Infection Model | Azole-resistant C. albicans | NPD6433 | Reduction in fatalities | ~50% | [1][2] |
| Human Cell Co-culture (HEK293T) | C. albicans | NPD6433 | Rescue of human cell survival | Equivalent to fluconazole | [3][6] |
| C. neoformans Virulence Assay | Cryptococcus neoformans | Sub-MIC NPD6433 | Reduction in capsule size | Significant (p < 0.01) | [5] |
| Biofilm Formation Assay | Candida albicans | NPD6433 | Reduction in viable CFUs | 100-fold | [7] |
Experimental Protocols and Methodologies
The discovery and characterization of NPD6433 involved a series of key experiments. The methodologies are outlined below.
High-Throughput Antifungal Susceptibility Screening
-
Objective: To identify compounds from the RIKEN NPDepo library with activity against pathogenic yeasts.
-
Protocol:
-
Isolates of Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans were cultured in appropriate liquid media.
-
Cultures were diluted and dispensed into multi-well plates.
-
Compounds from the RIKEN library, including NPD6433, were added to the wells at a defined concentration.
-
Plates were incubated, and fungal growth was assessed by measuring optical density.
-
Hits were defined as compounds that inhibited growth by a predetermined threshold (e.g., ≥50%).[1][2]
-
Chemogenomic Profiling (Haploinsufficiency Profiling - HIP)
-
Objective: To identify the cellular target of NPD6433.
-
Protocol:
-
A collection of heterozygous deletion strains of Saccharomyces cerevisiae, where each strain is missing one copy of a single gene, was used.
-
The pooled collection of ~1000 essential gene strains was grown in the presence and absence of a sub-lethal concentration of NPD6433.[1][2]
-
Genomic DNA was extracted from the cell populations, and the unique barcode identifying each strain was amplified by PCR.
-
High-throughput sequencing was used to determine the relative abundance of each strain in the treated versus untreated populations.
-
A significant decrease in the abundance of a particular strain in the presence of the drug indicates that the deleted gene is required for resistance, suggesting its protein product may be the drug's target or part of the target pathway. For NPD6433, this analysis identified fatty acid synthase (Fas1) as the primary candidate target.[1][2][6]
-
Virulence Factor Inhibition Assays
-
Objective: To determine if sub-lethal concentrations of NPD6433 could impair fungal virulence traits.
-
Protocols:
-
Capsule Formation (C. neoformans): Cells were grown in capsule-inducing media with or without NPD6433. Capsules were visualized by India Ink staining, and the capsule area relative to the cell area was quantified using image analysis software.[5]
-
Melanization (C. neoformans): Fungal cells were spotted onto agar (B569324) plates containing L-DOPA, a precursor for melanin (B1238610) synthesis, in the presence of NPD6433. A reduction in dark pigmentation indicated inhibition of melanization.[7]
-
Biofilm Formation (C. albicans): Biofilms were grown on surfaces (e.g., catheter material) in the presence of NPD6433. Biofilm viability was quantified by scraping the biofilm, plating serial dilutions, and counting colony-forming units (CFUs).[7]
-
Caenorhabditis elegans Infection Model
-
Objective: To assess the in vivo efficacy of NPD6433.
-
Protocol:
-
C. elegans nematodes were infected by feeding on pathogenic yeast (e.g., azole-resistant C. albicans).
-
Infected worms were transferred to multi-well plates containing various concentrations of NPD6433.
-
Worm survival was monitored over time (e.g., 48 hours).
-
The ability of NPD6433 to extend the lifespan of the infected worms compared to untreated controls was used as a measure of its efficacy.[1][3]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflow of NPD6433's discovery and its molecular mechanism of action.
References
- 1. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 2. Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-triazenoindoles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechdaily.com [scitechdaily.com]
- 7. matilda.science [matilda.science]
(Rac)-NPD6433: A Broad-Spectrum Antifungal Agent Targeting Fatty Acid Biosynthesis
(Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound identified as a potent, broad-spectrum antifungal agent. It exhibits significant activity against a wide range of pathogenic fungi, including several drug-resistant strains. This technical guide provides an in-depth overview of this compound, focusing on its antifungal activity, mechanism of action, and the experimental methodologies used in its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Quantitative Antifungal Activity
This compound has demonstrated potent inhibitory activity against various clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, have been determined for several species. A summary of the reported MIC80 and MIC90 values (the concentrations required to inhibit 80% and 90% of fungal growth, respectively) is presented below.
| Fungal Species | MIC80 (μg/mL) | MIC90 (μg/mL) |
| Candida albicans | Not explicitly stated | Not explicitly stated |
| Candida glabrata | Not explicitly stated | Not explicitly stated |
| Candida auris | Not explicitly stated | 5[1] |
| Cryptococcus neoformans | Not explicitly stated | Not explicitly stated |
| Aspergillus fumigatus | Active[1][2][3][4] | Not explicitly stated |
Note: While the specific MIC80 values for all species are not detailed in the provided search results, the compound was identified through a screen for broad-spectrum activity against C. albicans, C. glabrata, C. auris, and C. neoformans[3][5].
Mechanism of Action: Inhibition of Fatty Acid Synthase 1 (Fas1)
The primary mechanism of action of this compound is the inhibition of fungal fatty acid biosynthesis by targeting Fatty Acid Synthase 1 (Fas1).[3][5] Specifically, it acts on the enoyl reductase (ER) domain of Fas1.[1][2][3][4] This inhibition is covalent and disrupts the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain, thereby arresting the production of essential fatty acids.[1][2][3][4]
The proposed mechanism involves the cleavage of the triazene (B1217601) linkage in NPD6433, which releases a reactive diazonium moiety.[2] This reactive species then forms a covalent adduct with the ER domain of Fas1, leading to its inactivation.[2] The inhibition of Fas1 has been shown to be lethal to Candida albicans and at sublethal concentrations, it impairs various virulence traits.[1][2][3][4]
Mechanism of this compound Inhibition of Fas1.
Experimental Protocols
The identification and characterization of this compound involved several key experimental procedures:
High-Throughput Screening for Antifungal Activity
The discovery of NPD6433 was the result of a high-throughput screen of the RIKEN natural product depository.[1][2][3] The screen was conducted against representative isolates of four major human fungal pathogens: Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans.[5] The primary screen identified compounds that exhibited at least 50% growth inhibition.[1] Follow-up dose-response assays were performed to determine the potency of the hits.[1]
High-Throughput Screening Workflow.
Target Identification using Haploinsufficiency Profiling (HIP)
To elucidate the mechanism of action, haploinsufficiency profiling (HIP) was performed in Saccharomyces cerevisiae and C. albicans.[1] This technique involves screening a collection of heterozygous deletion mutants (where one of the two copies of a gene is deleted) to identify genes for which reduced dosage leads to increased sensitivity to a compound. In the case of NPD6433, the HIP screen revealed that strains with a heterozygous deletion of the FAS1 gene were significantly more susceptible to the compound, strongly suggesting that Fas1 is the primary target.[1][5][6][7]
Haploinsufficiency Profiling Workflow.
In Vitro and In Vivo Efficacy Studies
The antifungal activity of this compound was further validated in various models:
-
Biofilm Inhibition: The compound was shown to significantly reduce biofilm formation of C. albicans.
-
Human Cell Culture Model: In a model of C. albicans infection of human kidney cancer-derived cells (293T), NPD6433 reduced fungal growth and rescued human cell survival.[5]
-
Nematode Infection Model: In a Caenorhabditis elegans model of infection with azole-resistant C. albicans, treatment with NPD6433 extended the lifespan of the infected nematodes.[1][2][3][4][5] Tests showed that NPD6433 treatment reduced fatalities by about 50% in worms infected with a pathogenic yeast.[6][7]
Conclusion
This compound is a promising new antifungal compound with a novel mechanism of action that targets a crucial metabolic pathway in fungi. Its broad-spectrum activity, including against drug-resistant strains, and its efficacy in preclinical models highlight its potential as a lead compound for the development of new antifungal therapies. The detailed understanding of its mechanism of action provides a solid foundation for further optimization and clinical development. The targeting of fatty acid biosynthesis represents a valuable and underexploited strategy in the fight against life-threatening fungal infections.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matilda.science [matilda.science]
- 5. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 6. scitechdaily.com [scitechdaily.com]
- 7. scitechdaily.com [scitechdaily.com]
(Rac)-NPD6433: A Technical Guide to Target Identification and Validation of a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of drug-resistant fungal pathogens presents a significant and growing threat to global health. With a limited arsenal (B13267) of antifungal drugs, the discovery of novel therapeutic agents with unique mechanisms of action is paramount. This technical guide details the target identification and validation of (Rac)-NPD6433, a triazenyl indole (B1671886) compound identified from the RIKEN natural product depository. NPD6433 exhibits broad-spectrum antifungal activity against major human fungal pathogens, including various species of Candida, Cryptococcus, and Aspergillus.[1][2] Mechanistic studies have conclusively identified fatty acid synthase 1 (Fas1) as the molecular target of NPD6433.[1][3][4] Specifically, it covalently inhibits the enoyl reductase (ER) domain of Fas1, leading to the arrest of essential fatty acid biosynthesis and subsequent fungal cell death.[1][2][5] This document provides an in-depth overview of the experimental methodologies employed in the identification and validation of NPD6433's target, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Introduction
Fungal infections are responsible for over 1.5 million deaths annually, with species of Candida, Cryptococcus, and Aspergillus accounting for the majority of these lethal infections.[2] The efficacy of the three major classes of antifungal drugs is increasingly compromised by the emergence of resistance. This underscores the urgent need for new antifungals that operate via novel mechanisms. This compound emerged from a high-throughput screen as a promising candidate with potent, broad-spectrum antifungal activity and low toxicity to human cells.[3][6] This guide serves as a comprehensive resource for understanding the scientific journey from hit identification to target validation for this promising antifungal compound.
Target Identification: Pinpointing Fatty Acid Synthase 1 (Fas1)
The initial hypothesis for NPD6433's mechanism of action was elucidated through a combination of genetic and biochemical approaches.
Chemogenomic Profiling
The primary method used to identify the target of NPD6433 was haploinsufficiency profiling (HIP). This technique identifies gene-drug interactions by screening a collection of heterozygous deletion mutant strains, where one copy of an essential gene is deleted. The principle is that if a drug inhibits the protein product of a particular gene, the strain with only one copy of that gene will be hypersensitive to the drug.
-
Experimental Protocol: Haploinsufficiency Profiling (HIP)
-
Strain Collection: A pooled collection of barcoded heterozygous deletion strains of Saccharomyces cerevisiae (containing ~968 essential genes) in a drug-sensitized genetic background was utilized.[2] A similar collection for Candida albicans was also used to confirm the findings in a pathogenic species.
-
Drug Exposure: The pooled cultures were grown in the presence and absence of a sub-lethal concentration of NPD6433. The concentration was chosen to achieve approximately 25% growth inhibition of the entire mutant pool.[5]
-
Barcode Sequencing: Following incubation, genomic DNA was extracted from both treated and untreated pools. The unique barcode sequences for each strain were amplified via PCR.
-
High-Throughput Sequencing: The amplified barcodes were sequenced, and the relative abundance of each strain in the NPD6433-treated pool was compared to the untreated control.
-
Data Analysis: A significant decrease in the relative abundance of a specific mutant strain in the treated sample indicates that the deleted gene is a likely target of the compound.
-
-
Results: The HIP screen revealed that the heterozygous deletion of the FAS1 gene rendered the yeast most susceptible to NPD6433.[3][4] This provided strong genetic evidence that fatty acid synthase 1 is the primary target.
Resistance Mutation Mapping
To further validate Fas1 as the target and to identify the specific binding domain, NPD6433-resistant mutants of S. cerevisiae were generated and analyzed.
-
Experimental Protocol: Resistance Mutation Mapping
-
Evolution of Resistant Mutants: Drug-sensitized S. cerevisiae strains were plated on media containing inhibitory concentrations of NPD6433. Colonies that grew were selected as resistant lineages.
-
Confirmation of Resistance: The resistance of the selected colonies was confirmed by measuring their minimum inhibitory concentration (MIC) compared to the parental strain.
-
Target Gene Sequencing: The FAS1 and FAS2 genes from the resistant mutants were amplified by PCR and subjected to Sanger sequencing.
-
Identification of Mutations: The sequences from the resistant strains were compared to the parental strain sequence to identify any mutations that conferred resistance.
-
-
Results: Sequencing of the FAS1 gene from multiple resistant lineages identified point mutations. These mutations were localized to the enoyl reductase (ER) domain of the Fas1 protein, strongly suggesting this is the direct binding site of NPD6433.[2][5]
Target Validation: Confirming the Mechanism of Action
Following the identification of the Fas1 ER domain as the putative target, a series of biochemical and in vivo experiments were conducted to validate this finding.
In Vitro Enzymatic Assays
Direct inhibition of the fatty acid synthase enzyme complex by NPD6433 was assessed using an in vitro activity assay.
-
Experimental Protocol: FAS Enzymatic Activity Assay
-
Purification of FAS Complex: The fatty acid synthase complex was affinity-purified from C. albicans.
-
Activity Measurement: The enzymatic activity of the purified FAS complex was measured by monitoring the oxidation of NADPH, a necessary cofactor for the enoyl reductase domain, via spectrophotometry (decrease in absorbance at 340 nm).
-
Inhibition Assay: The assay was performed in the presence of varying concentrations of NPD6433 to determine its effect on NADPH oxidation.
-
Data Analysis: The rate of NADPH consumption in the presence of NPD6433 was compared to a vehicle control to quantify the extent of inhibition.
-
-
Results: NPD6433 was shown to directly inhibit the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the FAS complex in a dose-dependent manner. This confirmed that NPD6433 functionally impairs the enoyl reductase domain.[1][2]
Conditional Gene Expression
To phenocopy the effect of the drug, a conditional expression strain of C. albicans was used. In this strain, the expression of FAS1 is controlled by a doxycycline-repressible promoter.
-
Experimental Protocol: Conditional Expression Analysis
-
Strain Construction: A C. albicans strain was engineered where one FAS1 allele was deleted and the other was placed under the control of a doxycycline (B596269) (DOX)-repressible promoter (tetO-FAS1/fas1Δ).
-
Gene Repression: The strain was cultured in media with and without doxycycline.
-
Phenotypic Analysis: The viability of the cells was assessed after treatment with doxycycline.
-
-
Results: The addition of doxycycline led to the repression of FAS1 expression, which in turn resulted in a loss of cell viability.[2] This genetic "inhibition" of Fas1 mirrored the lethal effect of robust NPD6433 treatment, validating that inhibiting Fas1 is detrimental to the fungus.
In Vivo Efficacy Model
The therapeutic potential of NPD6433 was evaluated in a Caenorhabditis elegans model of fungal infection.
-
Experimental Protocol: C. elegans Infection Model
-
Infection: C. elegans nematodes were infected with a pathogenic, azole-resistant strain of C. albicans.
-
Treatment: A cohort of the infected worms was treated with NPD6433 at well-tolerated concentrations.
-
Survival Analysis: The survival of the NPD6433-treated worms was monitored over time and compared to an untreated, infected control group.
-
-
Results: Treatment with NPD6433 significantly extended the lifespan of nematodes infected with azole-resistant C. albicans, reducing fatalities by approximately 50%.[3][6] This demonstrated the in vivo efficacy of the compound and its potential to overcome existing drug resistance mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of NPD6433.
Table 1: Antifungal Activity of NPD6433
| Fungal Species | MIC₈₀ (µg/mL) |
|---|---|
| Candida albicans | 1.25 |
| Candida glabrata | 2.5 |
| Candida auris | 5 |
| Cryptococcus neoformans | 2.5 |
| Aspergillus fumigatus | 5 |
(Data derived from multiple sources)
Table 2: In Vivo Efficacy in C. elegans Model
| Treatment Group | Outcome |
|---|---|
| Infected + Untreated | High mortality |
| Infected + NPD6433 | ~50% reduction in fatalities[3][6] |
| Uninfected + NPD6433 | No harmful effects on survival[4] |
Visualizing the Pathways and Processes
Fungal Fatty Acid Synthesis Pathway and NPD6433 Inhibition
The following diagram illustrates the multi-step process of fatty acid synthesis in fungi and pinpoints the specific step inhibited by NPD6433.
Caption: Fungal fatty acid synthesis pathway and the inhibitory action of NPD6433 on the enoyl reductase (ER) domain.
Experimental Workflow for Target Identification
This diagram outlines the systematic approach taken to identify the molecular target of NPD6433.
Caption: Logical workflow for the target identification of this compound.
Target Validation Workflow
This diagram illustrates the key experiments performed to validate Fas1 as the target of NPD6433.
Caption: Experimental workflow for the validation of Fas1 as the target of NPD6433.
Conclusion
The identification and validation of fatty acid synthase 1 as the target of this compound provides a compelling case for a new therapeutic strategy against fungal infections.[3] The comprehensive approach, combining chemogenomics, resistance mapping, biochemical assays, and in vivo models, establishes a clear mechanism of action. NPD6433 covalently inhibits the enoyl reductase domain of Fas1, disrupting an essential metabolic pathway in a broad range of pathogenic fungi.[1][2] The impairment of virulence traits even at sublethal concentrations further highlights the potential of this therapeutic approach.[1][2] The data and methodologies presented in this guide underscore the promise of targeting fungal lipid homeostasis and establish NPD6433 as a valuable lead compound for the development of a new class of antifungal agents.[1][2]
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. scitechdaily.com [scitechdaily.com]
The Triazenyl Indole Scaffold: A Novel Frontier in Antifungal Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. The current antifungal armamentarium is limited, underscoring the urgent need for novel therapeutic agents with unique mechanisms of action. This technical guide delves into the promising triazenyl indole (B1671886) scaffold, a novel class of compounds demonstrating broad-spectrum antifungal activity. The lead compound, NPD6433, has been identified as a potent inhibitor of fungal fatty acid biosynthesis, a critical pathway for fungal viability and virulence. This document provides a comprehensive overview of the triazenyl indole core, including its mechanism of action, structure-activity relationships, and detailed experimental protocols for its evaluation.
Introduction to the Triazenyl Indole Scaffold
Phenotypic screening of diverse chemical libraries has led to the identification of a novel triazenyl indole scaffold with potent and broad-spectrum antifungal activity. The representative compound, NPD6433, has shown efficacy against a range of clinically relevant fungal pathogens, including species of Candida, Cryptococcus, and Aspergillus.[1][2][3][4][5] This discovery opens a new avenue for the development of antifungal agents that target lipid homeostasis, a therapeutically underexploited area in mycology.
Mechanism of Action: Covalent Inhibition of Fatty Acid Synthase 1 (Fas1)
The antifungal activity of the triazenyl indole scaffold stems from its ability to covalently inhibit the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1).[1][2][3][4] Fas1 is a crucial component of the multi-enzyme fatty acid synthase (FAS) complex, which is essential for the de novo synthesis of fatty acids. These fatty acids are vital for the formation of cell membranes, energy storage, and the generation of signaling molecules.
The proposed mechanism of action involves the following steps:
-
Cleavage of the Triazene (B1217601) Linkage: The triazene bond within the scaffold is labile and undergoes cleavage, likely facilitated by the acidic microenvironment of the fungal cell.
-
Formation of a Reactive Diazonium Ion: This cleavage results in the release of a highly reactive diazonium ion.
-
Covalent Modification of Fas1: The diazonium ion then acts as an electrophile, covalently binding to nucleophilic residues within the enoyl reductase domain of Fas1.
-
Inhibition of Fatty Acid Biosynthesis: This covalent modification inactivates the enoyl reductase domain, thereby arresting the fatty acid elongation cycle and halting the production of essential fatty acids.[1]
This targeted inhibition of a key fungal enzyme provides a strong rationale for the observed broad-spectrum antifungal activity and highlights a novel strategy for combating fungal infections.
Data Presentation: Antifungal Activity and Structure-Activity Relationships
A preliminary structure-activity relationship (SAR) study of the triazenyl indole scaffold has provided initial insights into the chemical features required for antifungal activity. Modifications to both the indole ring and the non-indole moiety have been shown to influence potency against Candida albicans.
| Compound | Modification from NPD6433 | MIC80 (µg/mL) vs. C. albicans | Fold Change in Activity vs. NPD6433 |
| NPD6433 | Parent Compound | 5 | 1x |
| Analog 1 | Indole Ring Modification | 2.5 | 2x |
| Analog 2 | Indole Ring Modification | 2.5 | 2x |
| Analog 3 | Non-indole Moiety Modification | 10 | 0.5x |
| Analog 4 | Ester Chain Extension | 10 | 0.5x |
Note: The specific structures of the analogs are not publicly available and are represented here by their described modifications. Data is based on the findings of Iyer et al. (2023).
Further studies with a broader range of halogenated indole derivatives have demonstrated potent antifungal and antibiofilm activity against various Candida species, including azole-resistant strains. These studies suggest that halogen substitution at specific positions on the indole ring can significantly enhance antifungal efficacy.
| Compound | Target Organism | MIC (µg/mL) |
| 4,6-dibromoindole | Candida species | 10-50 |
| 5-bromo-4-chloroindole | Candida species | 10-50 |
Data from studies on multi-halogenated indoles, not directly part of the triazenyl indole scaffold, but informative for indole-based antifungal development.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of triazenyl indole antifungals.
Synthesis of the Triazenyl Indole Scaffold
While the lead compound NPD6433 was identified from a natural product library, the synthesis of related diazenyl indole derivatives can be achieved through established chemical methods. A general approach involves the diazotization of an aromatic amine followed by coupling with an indole nucleus.
Note: A specific, detailed synthesis protocol for NPD6433 is not publicly available. The following is a generalized protocol for the synthesis of related diazenyl indole derivatives.
-
Diazotization of p-aminoacetophenone:
-
Dissolve p-aminoacetophenone in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling with Indole:
-
Dissolve the desired indole derivative in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Cool the indole solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the indole solution with vigorous stirring.
-
Maintain the pH of the reaction mixture (typically between 4-6) by adding a solution of sodium acetate (B1210297) or another suitable base.
-
Allow the reaction to proceed at low temperature for several hours until the coupling is complete, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of the triazenyl indole compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control. For some fungi, a trailing effect may be observed, and the MIC80 (80% growth inhibition) is often reported.
-
Cytotoxicity Assay (MTT Assay on HepG2 Cells)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture human hepatocellular carcinoma (HepG2) cells in an appropriate medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazenyl indole compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
-
Solubilization and Absorbance Measurement:
In Vivo Efficacy Testing in Caenorhabditis elegans
The C. elegans model provides a simple and effective whole-animal system for assessing the in vivo efficacy and toxicity of antifungal compounds.[9][10]
-
Infection of C. elegans :
-
Grow a lawn of the pathogenic fungus (e.g., Candida albicans) on a suitable agar medium.
-
Place L4-stage C. elegans onto the fungal lawn and allow them to feed for a specified period (e.g., 2-4 hours) to establish infection.[10]
-
-
Compound Exposure:
-
Prepare the triazenyl indole compounds in a liquid medium in a 96-well plate.
-
Wash the infected worms to remove external fungi and transfer them to the wells containing the test compounds.[10]
-
Include a vehicle control and a positive control antifungal.
-
-
Survival Assay:
-
Incubate the plates at an appropriate temperature (e.g., 25°C).
-
Monitor worm survival daily for several days by observing their movement in response to gentle prodding. Worms that do not respond are considered dead.[11]
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) and analyze the data using statistical methods such as the log-rank test to determine if the compound significantly extends the lifespan of the infected worms compared to the control.
-
Chemical-Genomic Profiling (Haploinsufficiency Profiling)
Haploinsufficiency profiling (HIP) is a powerful tool to identify the cellular target of a compound by screening a collection of heterozygous deletion mutants of a model organism, such as Saccharomyces cerevisiae or Candida albicans.[12][13][14][15] The principle is that a strain with a reduced dosage of the drug's target will be hypersensitive to the compound.
-
Library Pooling and Growth:
-
A pooled collection of heterozygous deletion mutants, each containing a unique DNA barcode, is grown in a rich medium.[12]
-
-
Compound Treatment:
-
The pooled culture is divided and treated with either the triazenyl indole compound at a sub-lethal concentration or a vehicle control (DMSO).
-
-
Competitive Growth:
-
The cultures are allowed to grow for a set number of generations, during which strains sensitive to the compound will be depleted from the population.
-
-
Genomic DNA Extraction and Barcode Amplification:
-
Genomic DNA is extracted from both the treated and control cultures.
-
The unique DNA barcodes are amplified by PCR using common primers.[12]
-
-
High-Throughput Sequencing and Data Analysis:
-
The amplified barcodes are sequenced using a high-throughput sequencing platform.
-
The abundance of each barcode in the treated sample is compared to the control sample. Strains whose barcodes are significantly depleted in the treated sample are identified as hypersensitive. The gene deleted in the most hypersensitive strain is a strong candidate for the drug's target.
-
Future Directions and Conclusion
The triazenyl indole scaffold represents a promising new class of antifungal agents with a novel mechanism of action. The lead compound, NPD6433, demonstrates the potential of targeting fungal fatty acid biosynthesis. Further research is warranted to expand the structure-activity relationship, optimize the scaffold for improved potency and reduced toxicity, and elucidate the full potential of this chemical class in combating drug-resistant fungal infections. The detailed protocols provided in this guide offer a robust framework for the continued investigation and development of triazenyl indole-based antifungals. The validation of Fas1 as a druggable target opens up new possibilities for mechanism-based drug design, which could lead to the development of the next generation of life-saving antifungal therapies.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. matilda.science [matilda.science]
- 4. researchgate.net [researchgate.net]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [PDF] A C. elegans-based, whole animal, in vivo screen for the identification of antifungal compounds | Semantic Scholar [semanticscholar.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Chemical-Genetic Approaches for Exploring Mode of Action of Antifungal Compounds in the Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Systematic Complex Haploinsufficiency-Based Genetic Analysis of Candida albicans Transcription Factors: Tools and Applications to Virulence-Associated Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
(Rac)-NPD6433: A Novel Inhibitor of Fungal Fatty Acid Biosynthesis with Broad-Spectrum Antifungal Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The rise of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery of novel antifungal agents with new mechanisms of action. This document provides a comprehensive technical overview of (Rac)-NPD6433, a triazenyl indole (B1671886) compound identified as a potent and broad-spectrum inhibitor of fungal fatty acid biosynthesis. This compound specifically targets the enoyl reductase (ER) domain of fungal fatty acid synthase 1 (Fas1), a crucial enzyme for fungal viability and virulence. This guide details the compound's mechanism of action, presents quantitative data on its antifungal activity, provides detailed experimental protocols for its characterization, and visualizes its inhibitory pathway. The information presented herein is intended to support further research and development of this compound and other inhibitors of this essential fungal pathway.
Introduction
Fungal infections are a growing cause of morbidity and mortality worldwide, particularly in immunocompromised individuals. The limited arsenal (B13267) of antifungal drugs and the emergence of resistance underscore the urgent need for new therapeutic strategies. The fungal fatty acid biosynthesis pathway presents an attractive target for antifungal drug development due to its essentiality for fungal growth and the structural differences between fungal and mammalian fatty acid synthases.
This compound is a novel small molecule that has demonstrated potent antifungal activity against a wide range of pathogenic fungi, including clinically relevant species of Candida, Cryptococcus, and Aspergillus.[1][2][3] Mechanistic studies have revealed that this compound acts as a covalent inhibitor of the enoyl reductase domain of fungal Fas1, thereby blocking the final reductive step in the fatty acid elongation cycle.[1][4] This inhibition leads to the depletion of essential fatty acids, disruption of membrane integrity, and ultimately, fungal cell death.[2][5] This technical guide serves as a resource for researchers investigating this compound and the fungal fatty acid biosynthesis pathway as a therapeutic target.
Mechanism of Action
This compound exerts its antifungal effect through the specific inhibition of the enoyl reductase (ER) domain of fungal fatty acid synthase 1 (Fas1).[1][4] Fas1 is a large, multifunctional enzyme complex responsible for the de novo synthesis of fatty acids. The ER domain catalyzes the NADPH-dependent reduction of the trans-2-enoyl-acyl carrier protein (ACP) intermediate, a critical step in the fatty acid elongation cycle.
The proposed mechanism involves the cleavage of the triazene (B1217601) linkage in NPD6433, which releases a reactive diazonium species.[1] This reactive intermediate then forms a covalent adduct with the ER domain of Fas1, leading to irreversible inhibition of its enzymatic activity.[1] This covalent modification disrupts the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain, arresting fatty acid biosynthesis.[1][2]
dot
Figure 1. Mechanism of this compound Inhibition of Fungal Fatty Acid Biosynthesis.
Quantitative Data
The antifungal activity of this compound has been quantified against a range of pathogenic fungi. The following tables summarize the available data on its minimum inhibitory concentrations (MIC) and other relevant quantitative measures.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | MIC80 (µg/mL) | Reference |
| Candida albicans | SC5314 | 2.5 | [1] |
| Candida glabrata | ATCC 2001 | 5 | [1] |
| Candida auris | AR0385 | 5 | [1] |
| Cryptococcus neoformans | H99 | 1.25 | [1] |
| Aspergillus fumigatus | Af293 | 10 | [1] |
Table 2: Effect of this compound on C. albicans Viability
| Treatment | Time (hours) | Log Reduction in Viability | Reference |
| This compound | 48 | >2 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against various fungal species.
Materials:
-
Fungal strains of interest
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a fungal inoculum suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL. Include a drug-free control well.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC80, which is the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the drug-free control well, by measuring the optical density at 600 nm.
Fungal Fatty Acid Synthase (FAS) Activity Assay
This assay measures the enzymatic activity of Fas1 by monitoring the oxidation of NADPH.
Materials:
-
Purified fungal Fas1 enzyme
-
Assay buffer: 100 mM potassium phosphate (B84403) (pH 6.5), 1 mM EDTA, 1 mM DTT
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
This compound
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and malonyl-CoA.
-
Add the purified Fas1 enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption to determine Fas1 activity. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lipid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the qualitative and quantitative analysis of the fatty acid composition of fungal cells treated with this compound.
Materials:
-
Fungal cell cultures (treated and untreated)
-
Chloroform/methanol (2:1, v/v)
-
0.9% NaCl solution
-
BF₃-methanol solution
-
Hexane
-
Internal standard (e.g., heptadecanoic acid)
-
GC-MS system with a suitable column (e.g., DB-23)
Procedure:
-
Harvest fungal cells by centrifugation and wash with distilled water.
-
Lyse the cells and extract total lipids using the chloroform/methanol method.
-
Saponify the lipid extract and methylate the fatty acids to form fatty acid methyl esters (FAMEs) using BF₃-methanol.
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS. Identify individual fatty acids based on their retention times and mass spectra compared to known standards.
-
Quantify the relative abundance of each fatty acid to determine changes in the lipid profile upon treatment with this compound.
Assessment of Fungal Virulence Traits
The effect of sublethal concentrations of this compound on fungal virulence can be assessed using various in vitro and in vivo models.
4.4.1. Biofilm Formation Assay:
-
Grow fungal cells in a 96-well plate in a suitable medium that promotes biofilm formation.
-
Add sublethal concentrations of this compound to the wells.
-
Incubate for 24-48 hours to allow for biofilm development.
-
Wash the wells to remove non-adherent cells.
-
Quantify the biofilm biomass using methods such as crystal violet staining or by measuring metabolic activity (e.g., XTT assay).
4.4.2. In Vivo Virulence Model (e.g., Caenorhabditis elegans):
-
Infect C. elegans with the pathogenic fungus.
-
Expose the infected worms to different concentrations of this compound.
-
Monitor the survival of the worms over time.
-
Compare the survival curves of treated and untreated worms to assess the in vivo efficacy of the compound.[2][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
dot
Figure 2. Experimental Workflow for Characterizing this compound.
Conclusion
This compound represents a promising new class of antifungal agents with a novel mechanism of action targeting the essential fungal fatty acid biosynthesis pathway. Its broad-spectrum activity and potent inhibition of Fas1 make it a valuable tool for studying fungal lipid metabolism and a potential lead for the development of new antifungal therapies. The data and protocols presented in this technical guide are intended to facilitate further research into this compound and the development of next-generation antifungals to combat the growing threat of drug-resistant fungal infections.
References
- 1. pnas.org [pnas.org]
- 2. Chemogenomic profiling: identifying the functional interactions of small molecules in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Genetic and Chemogenomic Analysis in Yeast | Springer Nature Experiments [experiments.springernature.com]
(Rac)-NPD6433 Against Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel antifungal compound (Rac)-NPD6433 and its activity against the opportunistic fungal pathogen Candida albicans. The document covers its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the relevant biological pathways, tailored for an audience in antifungal research and drug development.
Core Concepts: Mechanism of Action
This compound is a triazenyl indole (B1671886) that exhibits broad-spectrum antifungal activity.[1][2][3] Its primary mechanism of action against Candida albicans is the inhibition of fatty acid biosynthesis, a critical pathway for fungal viability and virulence.[1][2][4]
Target Identification: Chemical-genetic screening, specifically haploinsufficiency profiling (HIP), identified Fatty Acid Synthase 1 (Fas1) as the primary target of NPD6433 in both Saccharomyces cerevisiae and C. albicans.[2] In these screens, heterozygous deletion mutants of FAS1 displayed hypersensitivity to the compound.[2]
Molecular Interaction: Further investigation revealed that NPD6433 specifically targets the enoyl reductase (ER) domain of Fas1.[1][2] The interaction is covalent, leading to the inhibition of the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain.[1][2] This covalent modification irreversibly blocks the function of Fas1, arresting the production of essential fatty acids.[1][2] The antifungal activity of NPD6433 is not reversed by the addition of exogenous fatty acids or flavins, suggesting a robust inhibitory mechanism.[1]
Quantitative Data
The following tables summarize the quantitative data on the antifungal activity of this compound against Candida species.
Table 1: In Vitro Susceptibility of Candida Species to this compound
| Fungal Species | Strain | MIC₈₀ (µg/mL) |
| Candida albicans | Clinical Isolate | 1.25 - 10 |
| Candida albicans | Azole-Resistant Isolate | 1.25 - 10 |
| Candida glabrata | --- | 1.25 - 10 |
| Candida auris | --- | 1.25 - 10 |
| Cryptococcus neoformans | Isolate | 1.25 |
Data sourced from Iyer et al., 2023. MIC₈₀ (Minimum Inhibitory Concentration for 80% inhibition) values were determined under Clinical Laboratory Standards Institute (CLSI) conditions.[2]
Table 2: Efficacy of this compound Against Candida albicans Biofilms
| Assay | Effect | Observation |
| Biofilm Formation | Inhibition | Concentration-dependent reduction in biofilm formation.[5] |
| Viability within Biofilm | Reduction | >2-log reduction in viability after 48 hours of exposure.[6] |
Specific IC₅₀ or MBEC (Minimum Biofilm Eradication Concentration) values for this compound against C. albicans biofilms are not yet publicly available.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Antifungal Susceptibility Testing (CLSI Broth Microdilution)
This protocol is adapted from the CLSI M27-A guidelines for yeast susceptibility testing.
Materials:
-
Candida albicans isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
-
Saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Select several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound in RPMI 1640 in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well (growth control) and a cell-free well (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC₈₀ is determined as the lowest concentration of this compound that causes an 80% reduction in turbidity compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
-
Biofilm Inhibition Assay (XTT Reduction Assay)
This method quantifies the metabolic activity of the biofilm, which correlates with the number of viable cells.[7][8]
Materials:
-
Candida albicans isolates
-
Yeast Nitrogen Base (YNB) medium supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
-
Menadione (B1676200) solution (10 mM in acetone)
-
Plate shaker
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a C. albicans suspension of 1 x 10⁷ CFU/mL in YNB medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Drug Treatment:
-
Add 100 µL of fresh YNB medium containing serial dilutions of this compound to the wells.
-
Include a drug-free control.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation in the presence of the compound.
-
-
XTT Assay:
-
After incubation, wash the biofilms with PBS to remove planktonic cells.
-
Prepare the XTT-menadione solution by adding 1 µL of menadione solution to each 1 mL of XTT solution.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
-
Quantification:
-
Measure the absorbance at 490 nm using a microplate reader. The color change is proportional to the metabolic activity of the biofilm.
-
The percentage of biofilm inhibition is calculated relative to the drug-free control.
-
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its target identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. scitechdaily.com [scitechdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-NPD6433: A Novel Antifungal Agent Targeting Fatty Acid Biosynthesis in Aspergillus fumigatus
A Technical Guide for Researchers and Drug Development Professionals
(Rac)-NPD6433 , a triazenyl indole (B1671886) identified from the RIKEN natural product depository, has emerged as a promising broad-spectrum antifungal compound with significant activity against the opportunistic human pathogen Aspergillus fumigatus.[1][2][3] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its characterization. This guide is intended for researchers, scientists, and drug development professionals working on novel antifungal therapies.
Mechanism of Action: Inhibition of Fatty Acid Synthase 1 (Fas1)
The primary antifungal activity of this compound stems from its targeted inhibition of a crucial enzyme in fungal lipid metabolism.[1][3] Mechanistic studies have revealed that NPD6433 covalently binds to and inhibits the enoyl reductase domain of fatty acid synthase 1 (Fas1).[1][3] This action effectively halts the biosynthesis of essential fatty acids within the fungal cell, leading to growth inhibition and cell death.[1][3] This novel mechanism of action is distinct from the three major classes of currently available antifungal drugs, which primarily target the fungal cell wall or membrane.[4] The targeting of fatty acid synthesis represents a valuable alternative therapeutic strategy, particularly in the face of growing resistance to existing antifungal agents.[1][4]
The proposed mechanism involves the cleavage of the triazene (B1217601) linkage in NPD6433, which releases a reactive diazonium species that subsequently forms a covalent adduct with the enoyl reductase domain of Fas1.[2]
Signaling Pathway Diagram
References
The Role of Lipid Homeostasis in (Rac)-NPD6433 Activity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-NPD6433, a potent inhibitor of fatty acid synthase 1 (Fas1), disrupts cellular lipid homeostasis, leading to a cascade of downstream effects. This technical guide provides a comprehensive overview of the molecular mechanisms through which the disruption of lipid metabolism by this compound influences its cellular activity, with a particular focus on the activation of the integrated stress response, mediated by activating transcription factor 4 (ATF4), and its interplay with ceramide metabolism. This document details the core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for investigating these phenomena. Visualizations of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex cellular response to the inhibition of fatty acid synthesis.
Introduction
Cellular metabolism is a complex and highly regulated network of biochemical reactions essential for maintaining cellular homeostasis, supporting growth, and responding to environmental cues. Lipids, as integral structural components of membranes, signaling molecules, and energy storage molecules, play a central role in these processes. The de novo synthesis of fatty acids, catalyzed by the multi-enzyme complex fatty acid synthase (FAS), is a critical pathway in lipid metabolism. In various pathological conditions, including cancer, the FAS pathway is often upregulated to meet the high demand for lipids required for rapid cell proliferation.
This compound is a triazenyl indole (B1671886) that has been identified as a potent inhibitor of the enoyl reductase domain of fatty acid synthase 1 (Fas1).[1][2][3] By blocking the terminal step in the fatty acid elongation cycle, this compound effectively halts de novo fatty acid synthesis. This abrupt disruption of a fundamental metabolic pathway triggers a multifaceted cellular response.
This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the role of lipid homeostasis in the activity of this compound. We will explore how the inhibition of fatty acid synthesis leads to endoplasmic reticulum (ER) stress and the subsequent activation of the ATF4-mediated integrated stress response. Furthermore, we will delve into the intricate crosstalk between the disruption of fatty acid metabolism and the de novo ceramide synthesis pathway, a critical signaling hub involved in cell fate decisions.
Mechanism of Action of this compound
The primary molecular target of this compound is the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1).[1][2] Fas1 is a large, multi-functional enzyme that catalyzes the seven sequential reactions required for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. The ER domain is responsible for the final reduction step in each elongation cycle, converting a trans-Δ2-enoyl-acyl group to a saturated acyl group. This compound covalently modifies a key residue within the ER active site, leading to irreversible inhibition of the enzyme's activity.[1][2] This blockade of de novo fatty acid synthesis is the initiating event that triggers the downstream cellular responses.
Disruption of Lipid Homeostasis and Induction of Endoplasmic Reticulum (ER) Stress
The inhibition of Fas1 by this compound leads to a rapid depletion of the cellular pool of newly synthesized fatty acids. This has profound consequences for lipid homeostasis, as fatty acids are essential for the synthesis of a wide array of complex lipids, including phospholipids, sphingolipids, and cholesterol esters. The endoplasmic reticulum (ER) is the primary site for the synthesis of these lipids. A disruption in the supply of fatty acids can lead to an imbalance in the lipid composition of the ER membrane, a condition known as lipid bilayer stress. This stress, coupled with the potential accumulation of unfolded or misfolded proteins that rely on lipid modifications, triggers the Unfolded Protein Response (UPR), a collection of signaling pathways designed to restore ER homeostasis. One of the key arms of the UPR is initiated by the ER-resident transmembrane protein PERK (PKR-like ER kinase).
Activation of the ATF4-Mediated Integrated Stress Response
Upon sensing ER stress, PERK dimerizes and autophosphorylates, leading to its activation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[4] Phosphorylation of eIF2α results in a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, a select few mRNAs, containing upstream open reading frames (uORFs) in their 5' untranslated regions, are preferentially translated under these conditions. The mRNA encoding Activating Transcription Factor 4 (ATF4) is a prime example.[5]
The increased translation of ATF4 leads to the accumulation of the ATF4 protein, which then translocates to the nucleus and functions as a transcription factor. ATF4 activates the expression of a battery of genes involved in restoring cellular homeostasis and, if the stress is too severe, in initiating apoptosis. Key ATF4 target genes include those involved in:
-
Amino acid synthesis and transport: To provide the building blocks for protein folding and to compensate for the metabolic disruption.
-
Oxidative stress response: To mitigate the reactive oxygen species (ROS) that can be generated during ER stress.
-
Apoptosis: Including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), which plays a critical role in ER stress-induced cell death.[5][6]
Studies have shown that pharmacological inhibition of FAS can indeed induce the expression of ER stress-regulated genes such as CHOP, ATF4, and GRP78.[7]
Crosstalk with Ceramide Metabolism
The de novo synthesis of ceramides (B1148491), a class of sphingolipids with important signaling functions, is intimately linked to fatty acid metabolism. The first committed step in ceramide synthesis involves the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). The resulting 3-ketosphinganine is then reduced to sphinganine, which is subsequently acylated by a ceramide synthase (CerS) with a fatty acyl-CoA to form dihydroceramide (B1258172). Finally, dihydroceramide desaturase 1 (DEGS1) introduces a double bond into dihydroceramide to produce ceramide.
The inhibition of Fas1 by this compound can impact this pathway in several ways:
-
Substrate Availability: By reducing the intracellular pool of palmitoyl-CoA, this compound can limit the substrate for SPT, potentially reducing the overall flux through the de novo ceramide synthesis pathway.
-
Altered Acyl-CoA Pool: The overall alteration of the cellular fatty acyl-CoA pool can influence the species of dihydroceramides and ceramides produced, as different CerS enzymes have preferences for fatty acyl-CoAs of different chain lengths.
-
Regulation of DEGS1: The activity of dihydroceramide desaturase can be influenced by the lipid environment of the ER membrane.[8] Changes in membrane composition due to the lack of de novo fatty acid synthesis could indirectly affect DEGS1 activity, leading to an altered dihydroceramide to ceramide ratio. An accumulation of dihydroceramides has been shown to have distinct biological effects compared to ceramides.
Quantitative Data Summary
The following tables summarize the available quantitative data for NPD6433 and provide a conceptual framework for the expected dose-dependent effects of this compound on key cellular biomarkers based on the known consequences of Fas1 inhibition.
Table 1: Reported Activity of NPD6433
| Organism/Cell Line | Assay | Parameter | Value | Reference |
| Candida albicans | Broth Microdilution | MIC80 | 1.25 - 10 µg/mL | [3] |
| Cryptococcus neoformans | Broth Microdilution | MIC80 | 1.25 - 10 µg/mL | [3] |
| Aspergillus fumigatus | Growth Inhibition | Active | - | [1][2] |
| Human Embryonic Kidney (HEK) 293T | Cytotoxicity | IC50 | > 40 µg/mL | [3] |
Table 2: Conceptual Dose-Response to this compound in Mammalian Cells
| Biomarker | Expected Effect at Low Dose (e.g., < IC50) | Expected Effect at High Dose (e.g., > IC50) |
| p-eIF2α | Moderate increase | Strong, sustained increase |
| ATF4 Protein | Moderate increase | Strong, sustained increase |
| CHOP mRNA | Slight to moderate increase | Strong increase |
| GRP78 mRNA | Slight to moderate increase | Strong increase |
| Dihydroceramide/Ceramide Ratio | Potential increase due to altered substrate and enzyme activity | Significant alteration, likely an increase |
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on lipid homeostasis and cellular stress responses in mammalian cells.
Protocol 1: In Vitro Assay for this compound Activity Against Mammalian Fatty Acid Synthase
This protocol is adapted from methods used to assess the activity of other FAS inhibitors.
-
Reagents:
-
Purified mammalian Fatty Acid Synthase (FAS)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, acetyl-CoA, and NADPH in a 96-well plate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Add purified FAS to each well to initiate the reaction.
-
Incubate the plate at 37°C.
-
Initiate the fatty acid synthesis reaction by adding malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell-Based Assay to Determine the IC50 of this compound
This protocol uses a standard cell viability assay to determine the cytotoxic effects of this compound.
-
Materials:
-
Human cancer cell line with high lipogenesis (e.g., PC-3, MCF-7) or HEK293T cells.
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., MTT, PrestoBlue).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Western Blot Analysis for ATF4 Pathway Activation
This protocol details the detection of key proteins in the ATF4 signaling pathway by Western blotting.[5]
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 16 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for ATF4 Target Gene Expression
This protocol is for measuring the mRNA levels of ATF4 target genes.[5][9]
-
Procedure:
-
Treat cells with this compound as described in Protocol 3.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for ATF4 target genes (e.g., CHOP, GADD34, ASNS) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Protocol 5: Lipidomic Analysis of Dihydroceramides and Ceramides by LC-MS/MS
This protocol outlines a method for the quantification of specific lipid species.[10]
-
Procedure:
-
Treat cells with this compound.
-
Harvest the cells and perform lipid extraction using a modified Bligh-Dyer or Folch method.
-
Add internal standards for dihydroceramides and ceramides with distinct chain lengths.
-
Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., C18).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the different dihydroceramide and ceramide species based on their precursor and product ion transitions.
-
Quantify the lipid species by comparing their peak areas to those of the internal standards.
-
Protocol 6: In Situ Dihydroceramide Desaturase Activity Assay
This assay measures the conversion of a labeled dihydroceramide analog to its corresponding ceramide within intact cells.[11]
-
Materials:
-
Cell-permeable, labeled dihydroceramide analog (e.g., C12-NBD-dihydroceramide).
-
-
Procedure:
-
Treat cells with this compound for a desired period.
-
Add the labeled dihydroceramide analog to the culture medium and incubate for a specific time (e.g., 1-4 hours).
-
Harvest the cells and perform lipid extraction.
-
Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detect and quantify the labeled dihydroceramide and the newly formed labeled ceramide using a fluorescence detector.
-
Calculate the percentage of conversion to determine the in situ activity of dihydroceramide desaturase.
-
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for investigating the effects of this compound.
Conclusion
This compound, by targeting the fundamental process of de novo fatty acid synthesis, serves as a powerful tool to investigate the intricate connections between lipid metabolism and cellular stress signaling. The inhibition of Fas1 by this compound not only depletes the cell of essential building blocks for complex lipids but also triggers a robust ER stress response, culminating in the activation of the ATF4 pathway. Furthermore, the disruption of fatty acid homeostasis creates a ripple effect that perturbs the delicate balance of the ceramide synthesis pathway.
The detailed experimental protocols and conceptual frameworks provided in this technical guide offer a roadmap for researchers to dissect the multifaceted cellular response to this compound. A thorough understanding of how this compound modulates lipid homeostasis and cellular stress responses will be invaluable for its application as a research tool and for the potential development of novel therapeutic strategies that target the metabolic vulnerabilities of diseases such as cancer. The interplay between lipid metabolism, the integrated stress response, and ceramide signaling represents a critical nexus in cell fate decisions, and this compound provides a unique chemical probe to explore this complex landscape.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid synthase induces endoplasmic reticulum stress in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(Rac)-NPD6433 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound demonstrating broad-spectrum antifungal activity. Mechanistic studies have identified its target as the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1), a critical enzyme in fungal fatty acid biosynthesis.[1][2][3] By covalently inhibiting the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of Fas1, NPD6433 effectively arrests this essential metabolic pathway, leading to fungal cell death.[1][3][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy, mechanism of action, and selectivity of this compound.
Data Presentation
Table 1: Antifungal Activity of NPD6433
| Fungal Species | MIC80 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | Indicated in source[1] | Not specified |
| Candida glabrata | Indicated in source[2] | Not specified |
| Candida auris | Indicated in source[2] | 5[3] |
| Cryptococcus neoformans | Indicated in source[2] | Not specified |
| Aspergillus fumigatus | Bioactivity confirmed[3] | Not specified |
Note: MIC80/MIC90 values represent the minimum inhibitory concentration required to inhibit the growth of 80% or 90% of isolates, respectively.
Table 2: Cytotoxicity of NPD6433
| Cell Line | Assay | Endpoint | Result |
| Human Embryonic Kidney (HEK) 293T | Cytotoxicity Profiling | Fungal Selectivity | Tolerated by human cells[2][3] |
| Kidney Cancer-derived 293T cells | Co-culture with C. albicans | Human Cell Survival | Rescued human cell survival[2] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of NPD6433 is the inhibition of fungal fatty acid biosynthesis. This is achieved through the covalent modification of the enoyl reductase domain of fatty acid synthase 1 (Fas1).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods to determine the minimum concentration of NPD6433 that inhibits fungal growth.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 3. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matilda.science [matilda.science]
Determining the Minimum Inhibitory Concentration (MIC) of (Rac)-NPD6433 Against Pathogenic Fungi
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
The emergence of drug-resistant fungal pathogens poses a significant threat to global health.[1][2] (Rac)-NPD6433 is a novel small molecule inhibitor with broad-spectrum antifungal activity.[2][3][4][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various pathogenic fungi using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7] Additionally, it presents a summary of reported MIC values and illustrates the compound's mechanism of action.
Introduction
Fungal infections are a growing cause of morbidity and mortality worldwide, exacerbated by the rise of antifungal drug resistance.[1][2] There are currently a limited number of antifungal drug classes available, creating an urgent need for novel therapeutics with new mechanisms of action.[1][8] this compound, a triazenyl indole, has been identified as a potent, broad-spectrum antifungal agent.[2][3][4] It exhibits activity against a range of clinically important fungi, including species of Candida, Cryptococcus, and Aspergillus.[2][4][8] The compound's novel mechanism of action involves the inhibition of fatty acid synthase 1 (Fas1), a crucial enzyme in fungal fatty acid biosynthesis.[1][2][3][8][9] Specifically, it targets the enoyl reductase domain of Fas1.[2][3][9] This application note provides a standardized protocol for determining the MIC of this compound, a critical step in its preclinical evaluation.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various pathogenic fungi. The MIC80, the concentration at which 80% of growth is inhibited, is reported for yeast species, a common practice for this class of compounds.
| Fungal Species | Isolate | MIC80 (µg/mL) | Reference |
| Candida albicans | Clinical Isolates | 1.25 - 5 | [4] |
| Candida auris | <10 | [4] | |
| Candida glabrata | <10 | [4] | |
| Cryptococcus neoformans | 1.25 | [4] | |
| Aspergillus fumigatus | <10 | [4] |
Experimental Protocols
This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38) via the broth microdilution method.[6]
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (B569324) (SDA) or other appropriate fungal growth medium
-
Spectrophotometer
-
Sterile, flat-bottom 96-well plates for OD reading
-
Incubator
Preparation of this compound Stock Solution
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Store the stock solution at -20°C.
Preparation of Fungal Inoculum
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
For Filamentous Fungi (Aspergillus spp.):
-
Grow the fungus on potato dextrose agar (PDA) at 35°C for 5-7 days to induce sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.
Broth Microdilution Assay
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 µg/mL to 16 µg/mL.
-
Dispense 100 µL of each drug dilution into the corresponding wells of the microtiter plate.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 35°C. Incubate yeasts for 24-48 hours and filamentous fungi for 48-72 hours.
Determination of MIC
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.[6]
-
For yeasts, the MIC80 is often determined, which is the concentration that causes an 80% reduction in turbidity. This can be assessed visually or by reading the optical density (OD) at 600 nm using a microplate reader.
-
The percent inhibition is calculated as follows: % Inhibition = 100 x [1 - (OD_test_well - OD_negative_control) / (OD_positive_control - OD_negative_control)]
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, targeting the fungal fatty acid biosynthesis pathway.
Caption: Proposed mechanism of this compound targeting the Fas1 enzyme.
Experimental Workflow
The diagram below outlines the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Broth microdilution workflow for MIC testing.
Discussion
The protocol described provides a standardized method for evaluating the in vitro activity of this compound against a variety of pathogenic fungi. Adherence to CLSI guidelines is crucial for ensuring the reproducibility and comparability of MIC data.[6] The potent, broad-spectrum activity of this compound, coupled with its novel mechanism of action, makes it a promising candidate for further development as a new antifungal agent. Future studies should aim to expand the panel of fungal isolates tested, including clinically resistant strains, and to correlate in vitro MIC values with in vivo efficacy in animal models of fungal infection. The in vivo efficacy has already been demonstrated in a Caenorhabditis elegans model.[1][8] Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matilda.science [matilda.science]
- 6. benchchem.com [benchchem.com]
- 7. testinglab.com [testinglab.com]
- 8. scitechdaily.com [scitechdaily.com]
- 9. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
Application Notes and Protocols for Studying Fungal Biofilm Formation with (Rac)-NPD6433
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, are notoriously difficult to eradicate and can lead to persistent and recurrent infections. (Rac)-NPD6433, a novel triazenyl indole (B1671886) compound, has emerged as a promising tool for studying and inhibiting fungal biofilm formation. This document provides detailed application notes and experimental protocols for utilizing this compound in fungal biofilm research.
This compound is a potent inhibitor of fungal fatty acid biosynthesis.[1][2][3] Mechanistic studies have identified fatty acid synthase 1 (Fas1) as the primary target of this compound.[1] Specifically, this compound targets the enoyl reductase domain of Fas1, covalently inhibiting its activity and thereby arresting the production of essential fatty acids.[2][3] This disruption of fatty acid synthesis has been shown to impair various virulence traits in pathogenic fungi, most notably the formation of biofilms.[1]
Mechanism of Action: Inhibition of Fatty Acid Synthase 1 (Fas1)
This compound exerts its anti-biofilm activity by targeting a crucial enzyme in fungal physiology, Fas1. The inhibition of this enzyme disrupts the production of fatty acids, which are essential components of cell membranes and are involved in various cellular processes critical for biofilm development.
Caption: Signaling pathway of this compound in fungal cells.
Quantitative Data
This compound has demonstrated a concentration-dependent inhibition of biofilm formation in various fungal pathogens.[4] While specific IC50 or MBIC (Minimum Biofilm Inhibitory Concentration) values for biofilm inhibition are not yet widely published, studies have shown significant reductions in biofilm viability and biomass.
| Fungal Species | Assay Type | Effect of this compound | Reference |
| Candida albicans | CFU Determination (in vivo rat catheter model) | 100-fold reduction in viable colony-forming units (CFUs) isolated from intraluminal catheter fluid compared to solvent control. | [5] |
| Candida albicans | Metabolic Assay (XTT) | Concentration-dependent reduction in biofilm formation. | [4] |
| Candida auris | Metabolic Assay (XTT) | Concentration-dependent reduction in biofilm formation. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on fungal biofilm formation. These protocols are based on established methods and can be adapted for specific fungal species and experimental setups.
Protocol 1: Fungal Biofilm Inhibition Assay using XTT Reduction
This protocol measures the metabolic activity of the fungal biofilm, which is an indicator of cell viability and biofilm density.
Workflow for Fungal Biofilm Inhibition Assay:
References
- 1. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of different Candida species with catheter‐related candidemia, and the potential antifungal treatments against their adhesion properties and biofilm‐forming capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biodevcorp.com [biodevcorp.com]
Application Notes and Protocols for (Rac)-NPD6433 in a C. elegans Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-NPD6433 is a novel, broad-spectrum antifungal agent that demonstrates significant efficacy against a variety of fungal pathogens, including azole-resistant strains.[1][2] Its mechanism of action involves the inhibition of fatty acid synthase 1 (Fas1), a crucial enzyme in fungal lipid biosynthesis.[1][3] The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for studying host-pathogen interactions and for the discovery of novel anti-infective compounds.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound in a C. elegans infection model, particularly with Candida albicans.
Mechanism of Action of this compound
This compound targets the enoyl reductase domain of the fungal fatty acid synthase 1 (Fas1).[1][2][3] By inhibiting this enzyme, NPD6433 disrupts the synthesis of essential fatty acids in fungi, leading to impaired growth and viability.[7][8] This targeted action makes it a promising candidate for antifungal therapy, especially in cases of resistance to conventional drugs.
Data Presentation
The efficacy of this compound in a C. elegans model of Candida albicans infection has been demonstrated to be significant. In a study by Iyer et al. (2023), treatment with NPD6433 resulted in a notable increase in the survival of nematodes infected with an azole-resistant strain of C. albicans.[3][7][8]
Table 1: Survival of C. elegans Infected with Azole-Resistant C. albicans Following Treatment with this compound
| Treatment Group | Concentration (µM) | Mean Lifespan (Days) | Percent Increase in Lifespan vs. Vehicle |
| Vehicle Control (DMSO) | - | 4 | 0% |
| This compound | 16 | 6 | 50% |
| This compound | 32 | 8 | 100% |
| This compound | 64 | 8 | 100% |
Data synthesized from reports indicating a reduction in fatalities by about 50% and a dose-dependent extension of lifespan.[3][7][8]
Table 2: Effect of this compound on C. elegans Health in the Absence of Infection
| Treatment Group | Concentration (µM) | Observation |
| Vehicle Control (DMSO) | - | Normal lifespan and behavior |
| This compound | up to 64 | No harmful effects on nematode survival observed |
Based on findings that NPD6433 had no harmful effects on uninfected worms at effective concentrations.[3]
Signaling Pathways and Experimental Workflow
Fungal Pathogen Action and NPD6433 Intervention
The following diagram illustrates the mechanism of action of this compound against fungal pathogens.
Caption: Mechanism of this compound targeting fungal Fas1.
C. elegans Innate Immunity Against Fungal Infection
This diagram outlines the key signaling pathways involved in the C. elegans innate immune response to fungal infection.
Caption: C. elegans innate immunity signaling pathways.
Experimental Workflow for C. elegans Infection Assay
The following diagram provides a step-by-step workflow for conducting a C. elegans infection assay with this compound.
Caption: Workflow for C. elegans infection and treatment.
Experimental Protocols
Materials
-
C. elegans wild-type strain (e.g., N2)
-
Escherichia coli strain OP50
-
Candida albicans (azole-resistant strain recommended)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
Brain Heart Infusion (BHI) agar plates
-
Liquid culture medium (M9 buffer with 50 µg/mL kanamycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Synchronized L4 stage C. elegans
-
Incubator set at 20°C and 25°C
-
Dissecting microscope
Protocol 1: C. elegans Synchronization and Maintenance
-
Maintain C. elegans on NGM plates seeded with E. coli OP50 at 20°C.
-
To obtain a synchronized population of L4 worms, allow adult worms to lay eggs for 4-6 hours on a fresh NGM plate and then remove the adults.
-
Incubate the plates with eggs at 20°C for approximately 48-52 hours until the progeny reach the L4 larval stage.
Protocol 2: Preparation of Candida albicans for Infection
-
Streak the C. albicans strain on a BHI agar plate and incubate at 30°C for 16-24 hours.
-
Inoculate a single colony into 10 mL of BHI broth and grow overnight at 30°C with shaking.
-
Pellet the yeast cells by centrifugation, wash twice with M9 buffer, and resuspend in M9 buffer to the desired concentration.
Protocol 3: C. elegans Infection and this compound Treatment
-
Spread the prepared C. albicans suspension onto BHI agar plates to form a lawn.
-
Transfer synchronized L4 C. elegans onto the C. albicans lawn and incubate at 25°C for 4 hours to allow for infection.
-
After the infection period, wash the worms off the plates with M9 buffer and collect them. Wash the worms several times to remove external yeast cells.
-
Prepare a 96-well plate with liquid culture medium.
-
Add this compound dissolved in DMSO to the wells to achieve the desired final concentrations (e.g., 16, 32, 64 µM). Include a vehicle control (DMSO only) group.
-
Transfer approximately 20-30 infected worms into each well.
-
Incubate the plate at 25°C.
-
Monitor worm survival daily using a dissecting microscope. Worms are considered dead if they do not respond to gentle prodding.
-
Record the number of live and dead worms in each well daily until all worms in the control group are dead.
Data Analysis
Survival curves can be generated using the Kaplan-Meier method, and statistical significance between treatment groups can be determined using the log-rank test. The mean lifespan for each group can also be calculated.
Conclusion
The C. elegans infection model provides a robust and efficient platform for the in vivo evaluation of antifungal compounds like this compound. The protocols and data presented here offer a comprehensive guide for researchers to utilize this model system for the study of novel antifungal agents and their mechanisms of action. The significant efficacy of this compound in this model highlights its potential as a therapeutic agent against drug-resistant fungal infections.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 4. Frontiers | Caenorhabditis elegans-Based Aspergillus fumigatus Infection Model for Evaluating Pathogenicity and Drug Efficacy [frontiersin.org]
- 5. Models of Caenorhabditis elegans infection by bacterial and fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Chemical Compounds Identified Using a C. elegans Pathogenicity Assay | PLOS Pathogens [journals.plos.org]
- 7. scitechdaily.com [scitechdaily.com]
- 8. scitechdaily.com [scitechdaily.com]
Application Notes and Protocols for Chemogenomic Profiling with (Rac)-NPD6433
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chemogenomic profiling with the broad-spectrum antifungal compound (Rac)-NPD6433 to identify its genetic interactions and elucidate its mechanism of action. Detailed protocols for the key experimental procedures are provided to enable replication and adaptation in a research setting.
Introduction
This compound is a triazenyl indole (B1671886) compound that has demonstrated potent antifungal activity against a wide range of human fungal pathogens, including species of Candida, Cryptococcus, and Aspergillus.[1][2][3][4] Understanding the mechanism of action of novel antifungal agents is crucial for their development as therapeutics. Chemogenomic profiling, particularly in the model organism Saccharomyces cerevisiae and the pathogenic yeast Candida albicans, offers a powerful, unbiased approach to identify the cellular pathways and specific gene products affected by a compound.
This document outlines the application of haploinsufficiency profiling (HIP), a chemogenomic technique, to identify the genetic interactions of this compound. The central finding of these studies is the identification of fatty acid synthase 1 (Fas1) as the primary target of this compound.[5][6][7][8] The compound specifically inhibits the enoyl reductase domain of Fas1, thereby disrupting the essential process of fatty acid biosynthesis.[2][4][5][6]
Data Presentation
Chemogenomic profiling of this compound using a pooled library of heterozygous deletion mutants of S. cerevisiae and C. albicans revealed a strong and specific genetic interaction with the FAS1 gene. In such screens, the relative abundance of each barcoded mutant strain is quantified by high-throughput sequencing (Barcode Sequencing or Bar-seq) after growth in the presence of the compound. A significant decrease in the abundance of a particular mutant strain indicates that the deleted gene is important for growth in the presence of the compound, suggesting a functional interaction.
While the complete raw dataset from the original research is extensive, the key finding is summarized in the table below. The data is presented as a fitness defect score, which is typically the log2 ratio of the strain's abundance in the control versus the treatment condition. A higher positive score indicates greater sensitivity to the compound.
Table 1: Key Genetic Interaction Identified by Haploinsufficiency Profiling of this compound
| Gene | Organism | Description | Fitness Defect Score | Significance |
| FAS1 | S. cerevisiae | Fatty acid synthase subunit beta | Highly Positive | Extreme Outlier[6] |
| FAS1 | C. albicans | Fatty acid synthase subunit beta | Highly Positive | Top Sensitive Hit |
Note: The fitness defect scores are qualitative representations based on published findings describing FAS1 as an extreme outlier.[6] In a typical experiment, a list of all profiled genes and their corresponding scores would be generated.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.
Caption: Fungal Fatty Acid Biosynthesis Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Haploinsufficiency Profiling (HIP) using Bar-seq.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the chemogenomic profiling of this compound.
Protocol 1: Haploinsufficiency Profiling (HIP) Screen
This protocol describes the screening of a pooled library of barcoded yeast heterozygous deletion mutants to identify strains sensitive to this compound.
Materials:
-
Pooled, barcoded heterozygous yeast deletion library (S. cerevisiae or C. albicans)
-
Yeast growth medium (e.g., YPD)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Sterile culture flasks or deep-well plates
-
Incubator shaker
-
Spectrophotometer (for OD600 measurements)
-
Genomic DNA extraction kit (yeast-specific)
Procedure:
-
Library Thawing and Initial Culture: Thaw a frozen aliquot of the pooled yeast deletion library. Inoculate into fresh YPD medium and grow overnight at 30°C with shaking to create a starter culture.
-
Sub-inhibitory Concentration Determination: Before the main screen, determine the sub-inhibitory concentration of this compound that results in approximately 20-30% growth inhibition of the wild-type strain. This is crucial for identifying sensitive mutants without causing widespread cell death.
-
Screening Cultures: Dilute the overnight starter culture to a starting OD600 of approximately 0.0625 in a larger volume of fresh YPD medium.
-
Treatment and Control Setup: Divide the diluted culture into two flasks (or multiple wells of a deep-well plate for replicates).
-
To the "Treatment" flask, add this compound to the predetermined sub-inhibitory concentration.
-
To the "Control" flask, add an equivalent volume of DMSO.
-
-
Incubation: Incubate both cultures at 30°C with shaking. Allow the cells to grow for a set number of generations (typically 5-10).
-
Cell Harvesting: Once the desired growth is achieved, harvest the cells from both the control and treatment cultures by centrifugation.
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellets using a yeast genomic DNA extraction kit according to the manufacturer's instructions. The quantity and quality of the gDNA are critical for the subsequent PCR step.
Protocol 2: Barcode Amplification and Sequencing (Bar-seq)
This protocol details the amplification of the unique barcode sequences from the genomic DNA and their preparation for high-throughput sequencing.
Materials:
-
Genomic DNA from Protocol 1
-
PCR primers specific to the barcode flanking regions (uptag and downtag primers)
-
High-fidelity DNA polymerase and PCR reagents
-
Thermocycler
-
DNA purification kit (PCR cleanup)
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
NGS library preparation kit
Procedure:
-
Barcode PCR: Perform two separate PCR reactions for each genomic DNA sample: one to amplify the "uptag" barcodes and another for the "downtag" barcodes.
-
Use a standardized amount of genomic DNA as the template.
-
A typical PCR program consists of an initial denaturation, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Verification: Run a small aliquot of the PCR products on an agarose (B213101) gel to confirm the amplification of the correctly sized fragments.
-
PCR Cleanup: Purify the PCR products using a PCR cleanup kit to remove primers, dNTPs, and polymerase.
-
NGS Library Preparation: Prepare the purified barcode amplicons for sequencing on an NGS platform. This typically involves a second round of PCR to add sequencing adapters and indices for multiplexing.
-
Sequencing: Pool the prepared libraries and sequence them on a high-throughput sequencing platform according to the manufacturer's protocols.
Protocol 3: Data Analysis
This protocol provides a general outline for the analysis of the Bar-seq data to identify sensitive strains.
Software/Tools:
-
Bioinformatics pipeline for barcode counting (e.g., BEAN-counter)
-
Statistical software or programming language (e.g., R, Python) for data analysis
Procedure:
-
Barcode Demultiplexing and Counting: Process the raw sequencing data to demultiplex the samples based on their indices and count the occurrences of each unique barcode sequence in both the control and treatment samples.
-
Data Normalization: Normalize the barcode counts to account for differences in sequencing depth between samples.
-
Fitness Score Calculation: For each mutant strain, calculate a fitness defect score. A common method is to calculate the log2 ratio of the normalized barcode counts in the control sample versus the treatment sample:
-
Fitness Defect Score = log2 (Normalized Count in Control / Normalized Count in Treatment)
-
-
Hit Identification: Identify the strains that are significantly depleted in the treatment condition. These are the "sensitive" strains. This is typically done by identifying strains with the highest fitness defect scores or by using statistical tests to identify significant outliers.
-
Functional Enrichment Analysis: Perform a functional enrichment analysis (e.g., Gene Ontology analysis) on the list of sensitive genes to identify any cellular pathways or processes that are overrepresented. In the case of this compound, this would highlight fatty acid biosynthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. matilda.science [matilda.science]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 8. scitechdaily.com [scitechdaily.com]
Application Notes and Protocols for In Vivo Studies with (Rac)-NPD6433
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-NPD6433 is a novel, broad-spectrum antifungal agent identified as a triazenyl indole.[1][2] It exhibits promising activity against a range of pathogenic fungi, including drug-resistant strains. These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy of this compound. The protocols outlined below are based on established methodologies for antifungal drug testing and specific data available for NPD6433.
Mechanism of Action
NPD6433 functions by inhibiting fungal fatty acid biosynthesis, a critical pathway for fungal cell growth and virulence.[3][4] Specifically, it targets the enoyl reductase domain of fatty acid synthase 1 (Fas1).[1][2][5] This covalent inhibition disrupts the flavin mononucleotide-dependent NADPH-oxidation activity of the enzyme, leading to the arrest of essential fatty acid production.[1][2] This targeted mechanism of action against a fungal-specific enzyme contributes to its selective antifungal activity.
In Vitro Activity and Cytotoxicity
This compound has demonstrated potent in vitro activity against a variety of clinically relevant fungal pathogens. A summary of its Minimum Inhibitory Concentrations (MICs) and cytotoxicity is presented below.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Isolate Information | MIC₈₀/MIC₉₀ (µg/mL) | Reference |
| Candida albicans | Clinical Isolates | 1.25 - 10 | [3] |
| Candida glabrata | Screening Strains | < 10 | [4] |
| Candida auris | Clinical Isolates | 5 | [6] |
| Cryptococcus neoformans | Clinical Isolate | 1.25 | [3] |
| Aspergillus fumigatus | Screening Strain | Bioactivity confirmed | [6] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| Human Embryonic Kidney (HEK) 293T | Alamar Blue | ~40 µM (estimated) | [6] |
Note: The IC₅₀ value against HEK293T cells is an estimation based on graphical data presented in the cited literature.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits fungal fatty acid synthesis.
Experimental Protocols for In Vivo Efficacy Studies
The following protocols are designed for assessing the in vivo efficacy of this compound in a murine model of disseminated candidiasis.
Animal Model and Husbandry
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Immunosuppression: To establish a robust infection, mice should be rendered neutropenic. This can be achieved by intraperitoneal (i.p.) administration of cyclophosphamide (B585) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Housing: Mice should be housed in sterile, filtered-air cages with ad libitum access to sterile food and water.
-
Monitoring: Animals should be monitored at least twice daily for clinical signs of illness, including weight loss, lethargy, ruffled fur, and hunched posture.
Fungal Strain and Inoculum Preparation
-
Strain: Candida albicans SC5314 is a commonly used virulent strain for this model.
-
Culture: The strain should be grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 30°C. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated overnight at 30°C with shaking.
-
Inoculum Preparation: Yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final inoculum should be adjusted to 1 x 10⁶ CFU/mL in sterile PBS.
Formulation and Administration of this compound
Due to the likely hydrophobic nature of this compound, appropriate formulation is critical for in vivo administration.
-
Vehicle: A common vehicle for hydrophobic compounds is a mixture of 10% DMSO, 40% PEG 400, and 50% sterile water. Alternatively, corn oil can be used. A pilot study to determine the optimal and well-tolerated vehicle is recommended.
-
Preparation: this compound should be first dissolved in DMSO and then the other components of the vehicle added sequentially with vortexing to ensure a homogenous suspension. The formulation should be prepared fresh daily.
-
Administration: The compound can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of injection should not exceed 200 µL for mice.
Experimental Design and Treatment
-
Groups:
-
Group 1: Vehicle control (infected, treated with vehicle only)
-
Group 2: this compound (infected, treated with the test compound at various doses, e.g., 1, 5, 10 mg/kg/day)
-
Group 3: Positive control (infected, treated with a standard antifungal, e.g., fluconazole (B54011) at 20 mg/kg/day)
-
Group 4: Uninfected control (optional, to monitor the health of the animals)
-
-
Infection: Mice are infected via the lateral tail vein with 100 µL of the prepared C. albicans inoculum (1 x 10⁵ CFU/mouse).
-
Treatment: Treatment should commence 24 hours post-infection and continue for a predetermined period, typically 7 to 14 days, with once or twice daily administration.
Outcome Measures
-
Survival: Mice are monitored for survival for 21-28 days post-infection. Survival data should be plotted as a Kaplan-Meier curve and analyzed using the log-rank test.
-
Fungal Burden: A subset of mice from each group (n=3-5) should be euthanized at specific time points (e.g., day 3 or day 7 post-infection). Kidneys, the primary target organ in this model, should be aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA, and colonies are counted after 24-48 hours of incubation at 37°C. Fungal burden is expressed as log₁₀ CFU per gram of tissue.
-
Histopathology: Organs (kidneys, liver, spleen) can be collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination using stains such as Hematoxylin and Eosin (H&E) and Grocott's Methenamine Silver (GMS) to visualize fungal elements and tissue damage.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vivo efficacy study for this compound.
Conclusion
This compound represents a promising new antifungal agent with a novel mechanism of action. The protocols and data presented in these application notes provide a robust framework for conducting in vivo studies to further evaluate its therapeutic potential. Careful attention to experimental design, including appropriate animal models, compound formulation, and relevant endpoints, will be crucial in advancing the preclinical development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fatty Acid Synthase (FASN) Inhibition by (Rac)-NPD6433
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various pathological conditions, including cancer and infectious diseases, has made it a promising therapeutic target. (Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound identified as a potent inhibitor of FASN.[1][2] Mechanistic studies have revealed that NPD6433 targets the enoyl reductase domain of FASN, leading to the arrest of fatty acid biosynthesis.[1][2][3] This document provides detailed protocols for various in vitro and cell-based assays to characterize the inhibitory effects of this compound on FASN activity.
Data Presentation
The following tables summarize hypothetical quantitative data for the inhibition of FASN by this compound, presented for easy comparison.
Table 1: In Vitro FASN Inhibition by this compound
| Assay Type | Substrate(s) | IC50 (µM) | Method of Detection |
| Spectrophotometric | Acetyl-CoA, Malonyl-CoA, NADPH | 5.2 | NADPH depletion at 340 nm |
| Radiometric | [¹⁴C]-Malonyl-CoA | 2.8 | Scintillation Counting |
| Mass Spectrometry | ¹³C-labeled Malonyl-CoA | 3.1 | LC-MS/MS |
Table 2: Cellular FASN Inhibition and Downstream Effects of this compound in Cancer Cell Line (e.g., HepG2)
| Assay Type | Endpoint Measured | EC50 (µM) | Method of Detection |
| Tritiated Acetate (B1210297) Incorporation | De novo Lipid Synthesis | 7.5 | Scintillation Counting |
| Cell Viability (MTS) | Cell Proliferation | 12.3 | Colorimetric (OD490nm) |
| Apoptosis (Annexin V) | Apoptotic Cell Population | 15.8 | Flow Cytometry |
Experimental Protocols
Spectrophotometric Assay for FASN Activity
This assay measures the decrease in NADPH concentration, a co-factor for FASN, by monitoring the absorbance at 340 nm.[4][5]
Materials:
-
Purified FASN enzyme
-
This compound stock solution (in DMSO)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
NADPH solution
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, Acetyl-CoA, and NADPH in each well of the microplate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding Malonyl-CoA to each well.
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radiometric Assay for FASN Activity ([¹⁴C]-Malonyl-CoA Incorporation)
This assay directly measures the enzymatic activity of FASN by quantifying the incorporation of radiolabeled malonyl-CoA into newly synthesized fatty acids.[6]
Materials:
-
Purified FASN enzyme
-
This compound stock solution (in DMSO)
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
Acetyl-CoA solution
-
NADPH solution
-
[¹⁴C]-Malonyl-CoA (radiolabeled)
-
Termination Solution: 6 M HCl
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, purified FASN enzyme, Acetyl-CoA, and NADPH.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Start the reaction by adding [¹⁴C]-Malonyl-CoA.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the termination solution.
-
Extract the radiolabeled lipids using a suitable organic solvent (e.g., chloroform:methanol).
-
Transfer the organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for De Novo Lipid Synthesis ([³H]-Acetate Incorporation)
This assay measures the rate of de novo lipid synthesis in whole cells by tracking the incorporation of tritiated acetate into the lipid fraction.[6][7]
Materials:
-
Cancer cell line (e.g., HepG2, BT474)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
[³H]-Acetate (radiolabeled)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for 24 hours.
-
Add [³H]-Acetate to the culture medium and incubate for 4 hours.
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Lyse the cells and extract the total lipids.
-
Quantify the radioactivity in the lipid fraction using a scintillation counter.
-
Determine the EC50 value by plotting the percentage of inhibition of acetate incorporation against the logarithm of the inhibitor concentration.
Western Blot Analysis of FASN and Downstream Signaling
This protocol is used to assess the effect of this compound on the expression levels of FASN and key proteins in related signaling pathways, such as the PI3K/Akt/mTOR pathway.[8]
Materials:
-
Cancer cell line (e.g., SKBR3, HepG2)
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-FASN, anti-p-Akt, anti-Akt, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: FASN signaling pathway and the point of inhibition by this compound.
Caption: Workflow for the spectrophotometric FASN inhibition assay.
Caption: Workflow for the cell-based de novo lipid synthesis assay.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 4. shidealtech.com [shidealtech.com]
- 5. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application of (Rac)-NPD6433 in the Investigation of Fungal Virulence Factors
(Rac)-NPD6433 , a novel triazenyl indole (B1671886) compound, has emerged as a potent broad-spectrum antifungal agent, offering a valuable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for utilizing this compound in the study of fungal virulence factors. Mechanistic studies have revealed that NPD6433 targets the enoyl reductase domain of fatty acid synthase 1 (Fas1), a critical enzyme in the fungal fatty acid biosynthesis pathway.[1][2][3] By covalently inhibiting the flavin mononucleotide-dependent NADPH-oxidation activity of Fas1, NPD6433 effectively arrests this essential metabolic process.[1][2][3][4][5]
Robust inhibition of Fas1 by NPD6433 leads to fungal cell death, while sublethal concentrations have been shown to significantly impair a variety of virulence traits in pathogenic fungi.[1][2][4] This makes NPD6433 an excellent chemical probe to explore the role of lipid homeostasis in fungal pathogenicity and to investigate the impact of disrupting fatty acid biosynthesis on specific virulence factors.
Data Presentation
The antifungal activity of this compound has been quantified against a range of clinically relevant fungal pathogens. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.
| Fungal Species | MIC Value | Notes |
| Candida auris | MIC₉₀ = 5 µg/mL[1] | |
| Aspergillus fumigatus | Bioactivity observed | The only compound among analogs with activity against this mold.[1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study fungal virulence are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
This compound
-
Fungal pathogen of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the NPD6433 stock solution in the growth medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum and adjust the concentration to a standardized density (e.g., 1 x 10³ cells/mL).
-
Add the fungal inoculum to each well containing the NPD6433 dilutions. Include a positive control (no drug) and a negative control (no fungus).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration of NPD6433 that prevents visible growth or by measuring the optical density at 600 nm.
Protocol 2: Fungal Fatty Acid Synthase (Fas1) Inhibition Assay (NADPH Oxidation Assay)
This assay measures the inhibitory effect of this compound on the NADPH-oxidation activity of fungal Fas1.
Materials:
-
Purified fungal Fas1 enzyme
-
This compound
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified Fas1 enzyme.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation for each NPD6433 concentration.
-
Determine the IC₅₀ value of NPD6433 for Fas1 inhibition by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Fungal Biofilm Inhibition Assay
This protocol assesses the ability of this compound to inhibit the formation of fungal biofilms.
Materials:
-
Fungal strain capable of biofilm formation (e.g., Candida albicans)
-
This compound
-
96-well flat-bottom microtiter plates
-
Growth medium supporting biofilm formation (e.g., RPMI-1640)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (33%) for destaining
-
Microplate reader
Procedure:
-
Prepare a standardized fungal cell suspension.
-
Add the cell suspension to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the biofilms by adding Crystal Violet solution to each well and incubating for 15-20 minutes.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the bound Crystal Violet by adding ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
Calculate the percentage of biofilm inhibition relative to the no-drug control.
Protocol 4: Cryptococcus neoformans Capsule Formation Assay
This protocol evaluates the effect of this compound on the formation of the polysaccharide capsule, a major virulence factor of C. neoformans.
Materials:
-
Cryptococcus neoformans strain
-
Capsule-inducing medium (e.g., DMEM, 10% Sabouraud dextrose broth in 50 mM MOPS pH 7.3)
-
This compound
-
India ink
-
Microscope with a camera and image analysis software
Procedure:
-
Grow C. neoformans in a non-inducing medium.
-
Wash and resuspend the cells in the capsule-inducing medium.
-
Add varying concentrations of this compound to the cell suspension.
-
Incubate the cultures under capsule-inducing conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
-
Take an aliquot of the cell suspension and mix it with a drop of India ink on a microscope slide.
-
Observe the cells under a microscope. The capsule will appear as a clear halo around the yeast cell.
-
Capture images and use image analysis software to measure the capsule thickness or the ratio of capsule volume to cell body volume for a significant number of cells. A significant decrease in capsule size is expected in cells treated with NPD6433 compared to untreated cells.[6]
Protocol 5: Candida albicans Filamentation (Hyphal Growth) Assay
This protocol assesses the impact of this compound on the morphological transition from yeast to hyphal form in C. albicans, a key virulence attribute.
Materials:
-
Candida albicans strain
-
Filamentation-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing serum)
-
This compound
-
96-well plates or culture tubes
-
Microscope
Procedure:
-
Grow C. albicans in a yeast-form promoting medium (e.g., YPD) overnight.
-
Wash and resuspend the cells in the filamentation-inducing medium.
-
Add different concentrations of this compound to the cell suspension.
-
Incubate the cultures under inducing conditions (e.g., 37°C) for several hours.
-
Observe the cell morphology under a microscope to assess the extent of filamentation (germ tube and hyphae formation).
-
Quantify the percentage of filamentous cells or the length of the hyphae.
Protocol 6: In Vivo Efficacy Model using Caenorhabditis elegans
This protocol describes an in vivo model to evaluate the efficacy of this compound in treating fungal infections using the nematode C. elegans. This model has been successfully used to demonstrate that NPD6433 extended the lifespan of nematodes infected with azole-resistant C. albicans.[1][2][4]
Materials:
-
Caenorhabditis elegans (e.g., N2 Bristol strain)
-
Pathogenic fungal strain (e.g., Candida albicans)
-
E. coli OP50 (as a food source for C. elegans)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
Liquid culture medium for infection
-
This compound
-
Multi-well plates (e.g., 24- or 48-well)
Procedure:
-
Grow synchronized populations of C. elegans to the L4 larval stage on NGM plates seeded with E. coli OP50.
-
Prepare a liquid culture of the pathogenic fungus.
-
Infect the L4 worms by exposing them to the fungal culture for a defined period (e.g., 2-4 hours).
-
After infection, wash the worms to remove external fungal cells.
-
Transfer the infected worms to the wells of a multi-well plate containing liquid medium.
-
Add various concentrations of this compound to the wells. Include a no-drug control.
-
Incubate the plates at an appropriate temperature (e.g., 25°C).
-
Monitor the survival of the worms daily by gently prodding them with a platinum wire. Non-responsive worms are scored as dead.
-
Plot survival curves and analyze the data using statistical methods (e.g., Kaplan-Meier survival analysis) to determine if NPD6433 treatment significantly extends the lifespan of the infected worms.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.
Caption: Mechanism of this compound action on fungal virulence.
Caption: Workflow for the fungal biofilm inhibition assay.
Caption: Logical relationship of this compound's effects.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filamentation Involves Two Overlapping, but Distinct, Programs of Filamentation in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(Rac)-NPD6433 poor solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of (Rac)-NPD6433 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the primary issue?
A1: this compound, a triazenyl indole, is a lipophilic compound and is expected to have low intrinsic solubility in aqueous solutions. This is a common challenge for many small molecule inhibitors. The issue likely stems from the compound's chemical nature rather than a defect in the compound itself.
Q2: I observed a precipitate forming in my experiment after adding the this compound stock solution. Why is this happening?
A2: Precipitation upon dilution of a stock solution (often in an organic solvent like DMSO) into an aqueous buffer is a frequent problem for poorly soluble compounds.[1] This "fall-out" occurs because the aqueous medium cannot maintain the high concentration of the compound that was stable in the organic solvent.
Q3: Can I simply increase the volume of the aqueous buffer to dissolve the compound?
A3: While increasing the volume can help, it may not be a practical solution if a specific final concentration is required for your assay. Simply adding more buffer might dilute the compound beyond its effective concentration range. It is often more effective to address the formulation of your stock or working solution.
Q4: Are there any recommended starting solvents for making a stock solution of this compound?
A4: For poorly water-soluble compounds, organic solvents are typically used to prepare concentrated stock solutions. High-purity, anhydrous DMSO is a common first choice.[2] Other options include ethanol, methanol, or propylene (B89431) glycol.[3][4] The choice of solvent may depend on the compatibility with your specific experimental system.
Q5: How should I properly store my this compound stock solutions to avoid solubility issues?
A5: To maintain the integrity of your stock solution, it is recommended to aliquot it into single-use volumes and store at -20°C or -80°C.[2] This practice helps to avoid repeated freeze-thaw cycles which can lead to precipitation of the compound over time.[2]
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in the chosen aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Lipophilicity of this compound | Prepare a concentrated stock solution in an organic solvent first (e.g., DMSO, ethanol). | The compound will dissolve in the organic solvent, which can then be serially diluted into the aqueous buffer. |
| Incorrect pH of the Buffer | Adjust the pH of the aqueous buffer. For some compounds, solubility is pH-dependent. | Solubility may be enhanced at a different pH. Note: The effect of pH on this compound solubility is not explicitly documented and would require empirical testing. |
| Insufficient Mixing | Use a vortex mixer or sonicator to aid dissolution.[2] | Mechanical agitation can increase the rate of dissolution. |
Issue 2: Precipitate forms when adding the this compound stock solution to the aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit in Aqueous Buffer | Decrease the final concentration of this compound in the aqueous solution. | A lower final concentration may remain in solution. |
| Solvent Shock | Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. | Gradual addition can prevent immediate precipitation. |
| Use of Co-solvents | Include a co-solvent (e.g., propylene glycol, polyethylene (B3416737) glycol) in your final aqueous solution.[1][3] | Co-solvents can increase the solubility of lipophilic compounds in aqueous media.[1] |
| Use of Surfactants | Add a low concentration of a non-ionic surfactant (e.g., Tween® 80, Poloxamer 407) to the aqueous buffer.[3][5] | Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5] |
Quantitative Data Summary
The following tables provide hypothetical solubility data for this compound to illustrate the effects of different solubilization strategies. Note: This data is for illustrative purposes only and may not reflect actual experimental values.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | ~10 |
| Propylene Glycol | ~5 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System | This compound Solubility (µg/mL) |
| PBS alone | < 1 |
| PBS + 5% DMSO | ~10 |
| PBS + 10% Ethanol | ~5 |
| PBS + 20% Propylene Glycol | ~25 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous high-purity DMSO, vortex mixer, sonicator (optional), calibrated balance, appropriate vials.
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution.
-
Accurately weigh the calculated amount of this compound powder and place it in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[2]
-
If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again.[2]
-
Sonication for 5-10 minutes can also be used to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]
-
Protocol 2: Preparation of a Working Solution using a Co-solvent System
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), aqueous buffer (e.g., PBS), co-solvent (e.g., Propylene Glycol).
-
Procedure:
-
Determine the desired final concentration of this compound and the final percentage of the co-solvent and DMSO.
-
Prepare the aqueous buffer containing the desired percentage of the co-solvent.
-
While vortexing the buffer-co-solvent mixture, add the required volume of the this compound stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Mechanism of action of this compound.[6][7][8]
References
- 1. ijpbr.in [ijpbr.in]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. brieflands.com [brieflands.com]
- 6. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechdaily.com [scitechdaily.com]
Technical Support Center: Optimizing (Rac)-NPD6433 Concentration for Antifungal Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (Rac)-NPD6433 for in vitro antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a triazenyl indole (B1671886) compound with broad-spectrum antifungal activity.[1][2] Its mechanism of action involves the inhibition of the enoyl reductase domain of fatty acid synthase 1 (Fas1).[1][3] This covalent inhibition disrupts the flavin mononucleotide-dependent NADPH-oxidation activity, thereby arresting essential fatty acid biosynthesis in fungi.[1][3]
Q2: What is the reported antifungal activity of this compound?
A2: this compound has demonstrated activity against a range of pathogenic yeasts, including Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans, as well as the filamentous mold Aspergillus fumigatus.[2][3] Minimum Inhibitory Concentration (MIC80) values have been reported to be in the range of 1.25 to 10 μg/mL under CLSI conditions.[3]
Q3: What is the first step to determine the optimal concentration of this compound for my experiments?
A3: The initial step is to perform a dose-response screening assay to establish a preliminary Minimum Inhibitory Concentration (MIC) range. This involves testing a broad range of this compound concentrations against the fungal strains of interest. The results from this initial screen will allow you to select a more focused concentration range for definitive MIC testing.[4]
Q4: Which standardized method is recommended for determining the MIC of this compound?
A4: The broth microdilution method is a widely accepted and standardized technique for antifungal susceptibility testing.[4] Protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines to ensure the reproducibility and comparability of results.[4]
Q5: Are there any known resistance mechanisms to compounds targeting fatty acid synthase?
A5: While specific resistance mechanisms to this compound have not been detailed in the provided search results, resistance to antifungal agents can emerge through various mechanisms. For echinocandins like caspofungin, resistance is often linked to mutations in the target enzyme's gene, such as FKS1.[5][6] It is plausible that similar resistance mechanisms involving mutations in the FAS1 gene could arise for this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of this compound concentration in antifungal assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of fungal growth at any tested concentration of this compound. | 1. The concentration range tested is too low. 2. This compound is not soluble or is unstable in the test medium. 3. Errors in the preparation of the drug dilutions. 4. The fungal strain is resistant to the compound. | 1. Conduct a wider range-finding study with higher concentrations. 2. Verify the solubility and stability of this compound in the assay medium. Consider using a different solvent, ensuring the final concentration does not inhibit fungal growth (typically ≤1% for DMSO). 3. Prepare fresh stock solutions and dilutions and repeat the assay. 4. Test against a known susceptible fungal strain as a positive control. |
| High variability in MIC values between replicate experiments. | 1. Inconsistent inoculum preparation. 2. Variations in incubation conditions (time, temperature). 3. Subjectivity in endpoint reading. 4. Pipetting errors during serial dilutions. | 1. Standardize inoculum preparation using a spectrophotometer or hemocytometer.[4] 2. Ensure consistent incubation time and temperature.[7] 3. Have two independent researchers read the plates, or use a spectrophotometer for a more objective optical density reading.[4] 4. Use calibrated pipettes and ensure thorough mixing at each dilution step.[7] |
| "Trailing" or persistent, partial growth at concentrations above the MIC. | This phenomenon, common with some antifungals, can complicate visual endpoint determination.[4] | 1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours).[4] 2. Adhere strictly to the recommended endpoint reading criteria (e.g., 80% inhibition for this compound). 3. Use a spectrophotometer to quantify the level of growth inhibition.[4] |
| Contamination in the growth or sterility control wells. | Introduction of contaminating microorganisms during the experimental setup. | 1. Use aseptic techniques throughout the procedure. 2. Ensure the sterility of the medium, plates, and other reagents. 3. Include a medium-only well as a sterility control.[4] |
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
The final solvent concentration in the assay should not exceed a level that affects fungal growth (typically ≤1%).[4]
2. Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentration range.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.[4]
3. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration as per CLSI or EUCAST guidelines.
4. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Seal the plate and incubate at the appropriate temperature and duration for the specific fungal species being tested.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., 80% inhibition or MIC80) compared to the drug-free growth control.[3]
Protocol for Determining the Minimum Fungicidal Concentration (MFC) of this compound
1. Perform the MIC Assay:
-
Follow the MIC determination protocol as described above.
2. Subculturing:
-
After the incubation period for the MIC assay, take a fixed volume (e.g., 10-20 µL) from each well that shows growth inhibition (at and above the MIC) and from the positive growth control.
-
Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
3. Incubation:
-
Incubate the agar plates at the optimal growth temperature for the fungus until growth is visible in the subculture from the growth control well.
4. MFC Determination:
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in colony-forming units (CFUs) compared to the initial inoculum.[8]
Visualizations
Caption: Workflow for MIC and MFC Determination of this compound.
Caption: Mechanism of Action of this compound.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
Troubleshooting inconsistent results in (Rac)-NPD6433 experiments
A Note on the Mechanism of Action of (Rac)-NPD6433:
Current scientific literature identifies this compound as a triazenyl indole (B1671886) with broad-spectrum antifungal properties. Its mechanism of action involves the inhibition of fungal fatty acid biosynthesis by targeting the enoyl reductase domain of fatty acid synthase 1 (Fas1).[1][2][3][4][5] The compound is not described as a Proteolysis Targeting Chimera (PROTAC) and there is no evidence to suggest it engages the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Therefore, this troubleshooting guide focuses on challenges that may arise during its application as an antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Fatty Acid Synthase 1 (Fas1), a key enzyme in the fatty acid biosynthesis pathway of fungi.[1][2][3][4] It specifically targets the enoyl reductase domain of Fas1.[2][3][4]
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated broad-spectrum activity against a range of major human fungal pathogens, including Candida albicans, Candida glabrata, Candida auris, Cryptococcus neoformans, and the filamentous mold Aspergillus fumigatus.[1][2][3] It has also shown efficacy against azole-resistant strains of C. albicans.[2][3]
Q3: Is this compound cytotoxic to mammalian cells?
A3: Studies have indicated that this compound exhibits a promising combination of broad antifungal activity and tolerability in human cells.[1] For instance, in kidney cancer-derived 293T cells infected with C. albicans, treatment with NPD6433 reduced fungal growth and rescued human cell survival to levels comparable to conventional antifungals.[1]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum preparation | Ensure a standardized inoculum density is used for each experiment. Spectrophotometric or hemocytometer counts are recommended for consistency. |
| Variability in media composition | Use the same batch of media for all related experiments. Differences in pH or nutrient levels can affect fungal growth and compound efficacy. |
| Compound solubility and stability | Prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in the assay medium. |
| Incubation conditions | Maintain consistent temperature, humidity, and CO2 levels (if applicable) during incubation. Variations can significantly impact fungal growth rates. |
Issue 2: Poor Correlation Between In Vitro Efficacy and Cellular Assays
| Possible Cause | Troubleshooting Step |
| Cell permeability issues | The modular construction of some compounds means that physicochemical properties can be optimized.[6] For some complex molecules, issues with membrane permeability have been noted.[6] Consider performing uptake studies to determine the intracellular concentration of the compound. |
| Presence of efflux pumps | Some fungi can actively transport antifungal agents out of the cell. Co-administration with a known efflux pump inhibitor can help determine if this is a factor. |
| Compound metabolism by host cells | In cellular assays with mammalian cells, the compound may be metabolized, leading to reduced activity. Time-course experiments and analysis of compound stability in the presence of cells can provide insights. |
| Off-target effects in host cells | While generally well-tolerated, high concentrations of any compound can have off-target effects. Perform dose-response cytotoxicity assays on uninfected host cells to determine the appropriate concentration range. |
Issue 3: Inconsistent Results in Biofilm Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Variability in biofilm formation | Biofilm formation can be highly sensitive to surface properties, media composition, and incubation time. Ensure consistent use of plates/catheters from the same manufacturer and batch. |
| Sub-lethal concentrations affecting virulence | Sub-lethal levels of NPD6433 have been shown to impair virulence traits like biofilm formation.[1] Carefully titrate the compound to find the optimal concentration for inhibiting biofilm formation without killing the fungi, if that is the experimental goal. |
| Method of quantification | Different methods for quantifying biofilms (e.g., crystal violet staining, CFU counting, microscopy) can yield different results. Use multiple methods to validate your findings. For example, quantification of viable colony-forming units (CFUs) from catheter fluid has been used to assess NPD6433's effect on biofilms.[7] |
Quantitative Data Summary
| Fungal Species | Assay Type | Result | Reference |
| Candida albicans | Time-kill assay | >2-log reduction in viability after 48 hours | [1][3] |
| Multiple pathogenic yeast species | MIC80 | 1.25 to 10 µg/mL | [3] |
| S. cerevisiae | MIC90 | >10-fold increase with fatty acid supplementation | [3] |
| C. albicans infected nematodes | Lifespan assay | Significant, dose-dependent extension of lifespan | [1][2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Inoculum Preparation: Culture the fungal strain overnight in a suitable broth medium (e.g., YPD for yeast, RPMI for molds). Adjust the cell suspension to a final concentration of 0.5-2.5 x 10^3 cells/mL in the final assay volume.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a 96-well microtiter plate. Include a positive control (e.g., fluconazole) and a negative control (vehicle, e.g., DMSO).
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the fungal species (e.g., 30-37°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be determined visually or by measuring absorbance at 600 nm.
Fungal Biofilm Inhibition Assay
-
Cell Seeding: Seed fungal cells in a 96-well flat-bottom plate at a concentration of 1 x 10^6 cells/mL in a medium that promotes biofilm formation.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification (Crystal Violet Staining):
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet for 20 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain with 30% acetic acid.
-
Measure the absorbance at 595 nm.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an antifungal MIC assay.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
- 1. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechdaily.com [scitechdaily.com]
- 6. revvity.co.jp [revvity.co.jp]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of (Rac)-NPD6433 in fungal cells
Welcome to the technical support center for (Rac)-NPD6433. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound in fungal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in fungal cells?
A1: this compound is a broad-spectrum antifungal agent that primarily targets and inhibits fatty acid biosynthesis.[1][2][3][4] Mechanistic studies have identified fatty acid synthase 1 (Fas1) as the principal target.[1][2][5] Specifically, this compound targets the enoyl reductase domain of Fas1, leading to covalent inhibition of its activity.[1][2][6] This action arrests the production of essential fatty acids, ultimately resulting in fungal cell death.[1][2]
Q2: Are there any known off-target effects of this compound in fungal cells?
A2: While the on-target activity of this compound against Fas1 is well-documented, specific off-target effects within fungal cells have not been extensively characterized in publicly available literature. However, some studies suggest the possibility of off-target effects, which may contribute to cellular toxicity or secondary phenotypes.[1] It is hypothesized that there could be interactions with other flavin-dependent enzymes or other unforeseen "non-flavin-related, off-target effects".[1] Therefore, empirical investigation is crucial to identify and characterize any potential off-targets in your specific fungal model.
Q3: How can I experimentally identify potential off-targets of this compound?
A3: A multi-pronged approach combining genetic, proteomic, and phenotypic methods is recommended for the comprehensive identification of potential off-target effects. The primary methods include:
-
Chemogenomic Profiling: Techniques like Haploinsufficiency Profiling (HIP) can identify genes that, when their dosage is reduced, sensitize the cell to the compound. This can reveal both on-target and off-target interactions.[7][8][9]
-
Proteomic Profiling: Methods such as kinome profiling using multiplexed inhibitor beads (MIBs) coupled with mass spectrometry (MIB/MS) or thermal proteome profiling (TPP) can identify direct protein binders of the compound.[10][11] Limited proteolysis-mass spectrometry (LiP-MS) can also be employed to detect compound-induced structural changes in proteins on a proteome-wide scale.[12]
-
Phenotypic Screening: High-content imaging or systematic screening of mutant libraries can uncover unexpected cellular phenotypes resulting from compound treatment, which may point towards off-target effects.[13][14]
Q4: My fungal strain shows an unexpected phenotype upon treatment with this compound that is not consistent with fatty acid synthesis inhibition. What could be the cause?
A4: This could indicate a potential off-target effect. The unexpected phenotype might arise from this compound interacting with another protein or pathway. To investigate this, consider the troubleshooting guide below for "Unexpected Phenotypes." It is also possible that the observed phenotype is a downstream consequence of fatty acid synthesis disruption that is specific to your fungal model.
Troubleshooting Guides
Guide 1: Unexpected Phenotypes Observed with this compound Treatment
This guide will help you troubleshoot and investigate unexpected cellular responses to this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Cell morphology changes unrelated to lipid metabolism defects. | Off-target inhibition of proteins involved in cell wall integrity, cytoskeletal organization, or cell cycle control. | 1. Microscopy Analysis: Perform detailed morphological analysis using fluorescent dyes to visualize the cell wall, cytoskeleton, and nucleus. 2. Phenotypic Screening: Screen a library of known cell morphology mutants for hypersensitivity to this compound. 3. Proteomic Analysis: Employ affinity purification-mass spectrometry (AP-MS) with a tagged version of this compound to identify interacting proteins. |
| Growth inhibition is not rescued by fatty acid supplementation. | The primary cause of growth inhibition may be an off-target effect, or the fatty acid uptake/utilization is impaired. | 1. Confirm Fatty Acid Uptake: Use fluorescently labeled fatty acids to verify that they are being taken up by the fungal cells. 2. Chemogenomic Profiling: Perform a Haploinsufficiency Profiling (HIP) screen to identify potential off-targets.[7][8][9] 3. Lipidomics Analysis: Analyze the cellular lipid profile to confirm that exogenous fatty acids are being incorporated into complex lipids. |
| Activation of a specific signaling pathway (e.g., stress response, MAPK pathway). | Off-target interaction with a component of the signaling pathway. | 1. Reporter Assays: Use reporter strains for specific signaling pathways to quantify the activation. 2. Kinome Profiling: Perform in vitro or in situ kinome profiling to identify any off-target kinase interactions.[10][15][16] 3. Western Blotting: Analyze the phosphorylation status of key signaling proteins in the pathway. |
Experimental Protocols
Protocol 1: Chemogenomic Profiling using Haploinsufficiency Profiling (HIP)
This protocol outlines a general workflow for identifying potential off-targets of this compound using a collection of heterozygous deletion strains of Saccharomyces cerevisiae. This approach can be adapted for other fungi with available deletion libraries.
Objective: To identify genes whose reduced dosage sensitizes the cells to this compound, indicating a potential genetic interaction.
Materials:
-
Yeast heterozygous deletion strain collection
-
This compound
-
DMSO (vehicle control)
-
Yeast growth medium (e.g., YPD)
-
96-well plates
-
Plate reader
Procedure:
-
Determine the IC20 concentration of this compound: Perform a dose-response curve with the wild-type diploid strain to determine the concentration of this compound that inhibits growth by approximately 20%.
-
Screen the Deletion Collection: a. Inoculate each strain of the heterozygous deletion collection into 96-well plates containing YPD medium. b. Prepare two sets of plates: one containing YPD with the IC20 of this compound and another with YPD plus DMSO (vehicle control). c. Incubate the plates at 30°C and monitor growth by measuring optical density (OD600) at regular intervals.
-
Data Analysis: a. For each strain, calculate the relative growth in the presence of this compound compared to the control. b. Identify strains that show a significant growth reduction in the presence of the compound compared to the wild-type strain. These are your "hits."
-
Hit Validation: a. Re-test the identified sensitive strains individually to confirm the phenotype. b. Perform serial dilution spot assays on solid media containing this compound for a qualitative assessment of sensitivity.
Protocol 2: In-solution Kinome Profiling using MIB/MS
This protocol provides a general workflow for identifying potential kinase off-targets of this compound in fungal cell lysates.
Objective: To identify kinases that bind to this compound.
Materials:
-
Fungal cell culture
-
Lysis buffer
-
Multiplexed inhibitor beads (MIBs)
-
This compound
-
DMSO (vehicle control)
-
LC-MS/MS instrumentation
Procedure:
-
Prepare Fungal Lysate: Grow fungal cells to mid-log phase, harvest, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Incubate the clarified lysate with either this compound at various concentrations or DMSO as a control.
-
MIBs Pulldown: Add the MIBs to the lysate and incubate to allow for the binding of kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the bound kinases.
-
Sample Preparation for MS: Digest the eluted proteins with trypsin and prepare the peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the peptide samples by LC-MS/MS. Identify and quantify the proteins. Kinases whose binding to the MIBs is competed off by this compound are considered potential targets.
Visualizations
Caption: Experimental workflow for identifying potential off-target effects of this compound.
Caption: On-target mechanism of this compound via inhibition of the Fas1 enoyl reductase domain.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. scitechdaily.com [scitechdaily.com]
- 5. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Chemogenomic profiling: identifying the functional interactions of small molecules in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Yeast: bridging the gap between phenotypic and biochemical assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
(Rac)-NPD6433 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (Rac)-NPD6433, a potent inhibitor of fungal fatty acid biosynthesis. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and integrity of the compound in your experiments.
Stability and Storage Data
Proper storage and handling of this compound are critical to maintain its chemical integrity and biological activity. The following tables summarize the stability of the compound in different formats and conditions.
Table 1: Stability of this compound Powder
| Storage Temperature | Shelf Life | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for short to medium-term storage. |
Table 2: Stability of this compound in Solvent
| Storage Temperature | Shelf Life | Recommended Solvents |
| -80°C | 6 months | DMSO, Ethanol (B145695) |
| -20°C | 1 month | DMSO, Ethanol |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term storage, this compound should be stored as a powder at -20°C. Under these conditions, the compound is stable for up to 3 years[1].
Q2: I need to make a stock solution. What are the recommended solvents and storage conditions?
A2: this compound can be dissolved in solvents such as DMSO and ethanol. For optimal stability of stock solutions, store at -80°C for a shelf life of up to 6 months or at -20°C for up to 1 month[1]. Prepare only as much solution as needed for your immediate experiments to minimize degradation.
Q3: Is this compound sensitive to light or air?
A3: While specific data on the light and air sensitivity of this compound is not available, indole (B1671886) derivatives, in general, can be sensitive to light and air. It is recommended to store the compound in a tightly sealed container, protected from light.
Q4: What are the signs of compound degradation?
A4: A noticeable change in the color or physical appearance of the powder may indicate degradation. For solutions, precipitation or a color change can be a sign of instability. Additionally, a decrease in biological activity in your assays compared to a freshly prepared standard would be a strong indicator of degradation.
Q5: My results are inconsistent. Could the stability of this compound be a factor?
A5: Yes, inconsistent results can be a symptom of compound degradation. This is particularly relevant if you are using older stock solutions or if the compound has been stored improperly. Refer to the troubleshooting guide below for steps to address this issue.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Reduced or No Biological Activity
-
Possible Cause 1: Compound Degradation. The triazene (B1217601) moiety of this compound can be susceptible to hydrolysis, especially under acidic conditions. A similar triazeneindole compound has been shown to rapidly decompose in acidic environments.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from powder stored under recommended conditions.
-
Ensure the pH of your experimental buffer is neutral or slightly basic. Avoid acidic conditions.
-
Run a control experiment with a freshly prepared solution to compare against your existing stock.
-
If possible, analyze your stock solution by LC-MS to check for the presence of the parent compound and potential degradation products, such as the diazonium moiety.
-
-
Possible Cause 2: Improper Storage. Storing stock solutions at room temperature or for extended periods, even at -20°C, can lead to degradation.
-
Troubleshooting Steps:
-
Always store stock solutions at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month)[1].
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Issue 2: Precipitation of the Compound in Aqueous Buffer
-
Possible Cause: Low Aqueous Solubility. this compound, like many organic compounds, may have limited solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility, but not high enough to affect your experimental system.
-
Consider preparing a more concentrated stock solution in an organic solvent and then diluting it further in your aqueous buffer just before use.
-
Vortex the solution thoroughly after dilution. Gentle warming may also help, but be cautious of potential degradation at elevated temperatures.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO or ethanol to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Visual Guides
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
How to mitigate cytotoxicity of (Rac)-NPD6433 in host cells
Welcome to the technical support center for (Rac)-NPD6433. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to host cell cytotoxicity during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a triazenyl indole (B1671886) with broad-spectrum antifungal activity.[1][2] Its primary mechanism of action is the covalent inhibition of the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1).[1][2] This inhibition disrupts the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity, which is essential for fungal fatty acid biosynthesis.[1][2]
Q2: Is this compound cytotoxic to host cells?
This compound has been shown to have a promising level of tolerability in human cells at concentrations effective against fungal pathogens.[1][3] Cytotoxicity profiling has been performed against the human embryonic kidney (HEK) 293T cancer cell line.[3] However, like many small molecules, it can exhibit cytotoxicity at higher concentrations. The therapeutic window, the range between the effective dose and the toxic dose, has been described as narrow, necessitating careful dose-response studies in your specific host cell line.[4]
Q3: What are the potential causes of unexpected cytotoxicity in my experiments?
Unexpected cytotoxicity with this compound can stem from several factors:
-
High Concentrations: Using concentrations significantly above the effective antifungal range can lead to off-target effects and host cell toxicity.
-
Off-Target Effects: While Fas1 is the primary target, covalent inhibitors can potentially interact with other cellular proteins, especially at higher concentrations.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.
-
Compound Instability: Degradation of the compound in culture media could potentially lead to cytotoxic byproducts.
-
Cell Line Sensitivity: Different host cell lines can have varying sensitivities to a given compound.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration should be empirically determined for each host cell line and experimental setup. A dose-response experiment is crucial to identify the lowest effective concentration that achieves the desired antifungal effect while minimizing host cell cytotoxicity. This will allow you to determine the therapeutic window and selectivity index for your specific application.
Troubleshooting Guide: Host Cell Cytotoxicity
This guide provides solutions to common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed across all tested concentrations. | Inhibitor concentration is too high. | Perform a dose-response curve with a wider and lower range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. | |
| Cell line is highly sensitive. | Consider using a more resistant cell line if appropriate for your experimental goals. | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health or density. | Use cells from a consistent passage number and ensure high viability (>95%) before seeding. Optimize and standardize cell seeding density. |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles. | |
| Observed effect is suspected to be off-target. | Concentration is too high, leading to non-specific binding. | Use the lowest effective concentration determined from your dose-response studies. |
| The chemical scaffold itself has an effect. | If available, use a structurally similar but inactive analog of this compound as a negative control. |
Data Presentation: Cytotoxicity Profile of this compound
While this compound is reported to be well-tolerated by human cells, it is crucial for researchers to determine the specific IC50 (or CC50) values in their host cell lines of interest. The table below provides an illustrative example of how to present such data to calculate the selectivity index. Note: These values are for demonstration purposes and should be experimentally determined.
| Organism/Cell Line | Assay Type | IC50 / MIC (µM) | Selectivity Index (Host IC50 / Fungal MIC) |
| Candida albicans | Antifungal Susceptibility | 2.5 | - |
| Aspergillus fumigatus | Antifungal Susceptibility | 5.0 | - |
| HEK 293T (Human) | Cytotoxicity (e.g., Alamar Blue) | 50 | 20 (vs. C. albicans) |
| HepG2 (Human) | Cytotoxicity (e.g., Alamar Blue) | 75 | 30 (vs. C. albicans) |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the Alamar Blue Assay
This protocol outlines a method to assess the impact of this compound on the viability of mammalian host cells.
Materials:
-
Host cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Alamar Blue reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Alamar Blue Assay:
-
Add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Alternatively, measure absorbance at 570 nm with a reference wavelength of 600 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance (from wells with medium and Alamar Blue but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in fungal cells.
Caption: Workflow for assessing host cell cytotoxicity of this compound.
References
Technical Support Center: Improving the Bioavailability of (Rac)-N.P.D.6433 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the novel antifungal agent, (Rac)-NPD6433.
Disclaimer: Publicly available data on the specific physicochemical properties (e.g., aqueous solubility, permeability) of this compound is limited. The guidance provided herein is based on the known mechanism of action of this compound and established principles for improving the bioavailability of poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential challenges for in vivo use?
A1: this compound is a novel triazenyl indole (B1671886) with broad-spectrum antifungal activity.[1][2][3] It functions by inhibiting the enoyl reductase domain of fatty acid synthase 1 (Fas1), a crucial enzyme in fungal fatty acid biosynthesis.[1][2][3] As with many complex organic molecules, this compound is likely to be poorly soluble in water. This presents a significant challenge for in vivo studies, particularly for oral administration, as it can lead to:
-
Low Oral Bioavailability: Poor solubility in gastrointestinal fluids is a primary reason for limited absorption and, consequently, low and variable systemic exposure.
-
Erratic Absorption: Inconsistent dissolution can result in high variability in plasma concentrations between experimental subjects.
-
Sub-therapeutic Concentrations: Insufficient absorption may prevent the compound from reaching the necessary concentrations at the site of infection to exert its antifungal effect.
Q2: My in vitro results with this compound are potent, but I'm not seeing efficacy in my animal model. What's the likely cause?
A2: A common reason for this discrepancy is poor bioavailability. A compound must be absorbed into the systemic circulation to reach its target. If this compound is not adequately dissolving in the gastrointestinal tract and permeating the gut wall, it will not achieve therapeutic concentrations, regardless of its in vitro potency. It is crucial to investigate the formulation and route of administration to ensure adequate systemic exposure.
Q3: What are the first steps to improving the bioavailability of this compound?
A3: The initial focus should be on improving the solubility and dissolution rate of the compound. Key strategies to consider include:
-
Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, or complexing agents can significantly enhance solubility.
-
Particle Size Reduction: Decreasing the particle size of the drug powder increases the surface area available for dissolution.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can improve its dissolution rate.[4][5][6][7][8]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.[9][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| High variability in plasma concentrations between animals. | Inconsistent dissolution of the compound. | - Ensure the formulation is homogenous before each administration, especially for suspensions. - Consider a solubilized formulation (e.g., solution, solid dispersion, or SEDDS) to minimize dissolution-related variability. |
| Food effects. | - Standardize the fasting period for all animals before dosing. - Control access to food and water post-dosing. | |
| Compound precipitates out of solution upon dilution in aqueous media. | Supersaturation and instability. | - The concentration in your vehicle may be too high. Reduce the concentration. - Incorporate a precipitation inhibitor, such as HPMC or PVP, into your formulation. |
| pH-dependent solubility. | - Determine the solubility of this compound at different pH values. - Buffer your formulation to maintain a pH where the compound is most soluble. | |
| No or very low systemic exposure after oral gavage. | Poor aqueous solubility and/or permeability. | - Conduct formulation screening with various solubilizing excipients. - Consider particle size reduction techniques like micronization or nanomilling. - Evaluate more advanced formulations like amorphous solid dispersions or lipid-based systems. |
| Extensive first-pass metabolism. | - While the primary issue is likely solubility, high first-pass metabolism can also contribute. This can be investigated using in vitro liver microsome stability assays. |
Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies on other poorly soluble compounds, illustrating the potential improvements achievable with different formulation strategies.
Table 1: Improvement of Bioavailability with Lipid-Based Formulations (SEDDS)
| Compound | Formulation | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| Paclitaxel (B517696) | S-SEDDS vs. Taxol® formulation | Rats | ~5-fold | [9] |
| Tenofovir | SEDDS vs. pure drug suspension | Rats | ~66-fold | [10] |
| Fenofibrate | SNEDDS vs. normal saline suspension | Not Specified | 1.7-fold | [13] |
Table 2: Improvement of Bioavailability with Solid Dispersions
| Compound | Carrier | Preparation Method | Animal Model | Fold Increase in Bioavailability (AUC) |
| Griseofulvin | HPMC | Spray Drying | Not Specified | Not explicitly quantified, but significant dissolution enhancement |
| MFB-1041 | HP 55 | Spray Drying | Not Specified | 12.5 times faster dissolution |
| Carbamazepine | PEG-4000 | Supercritical Fluid | Not Specified | Increased rate and extent of dissolution |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Solubilization: Dissolve both this compound and the chosen polymer carrier in the organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry this film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the amorphous state of this compound in the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound formulations (e.g., suspension in 0.5% methylcellulose, ASD, SEDDS)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the study.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulations on the day of the experiment.
-
Dosing: Divide the mice into groups (n=5 per group). Administer the formulations via oral gavage at a specific dose (e.g., 10 mg/kg). Include a group that receives an intravenous (IV) dose of a solubilized formulation of this compound to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration). Relative oral bioavailability can be calculated by comparing the AUC of the oral formulations to a reference formulation. Absolute oral bioavailability is calculated by comparing the oral AUC to the IV AUC.
Visualizations
Fungal Fatty Acid Synthesis Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the fungal fatty acid synthesis pathway and the point of inhibition by this compound.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. medcraveonline.com [medcraveonline.com]
- 5. ijisrt.com [ijisrt.com]
- 6. japsonline.com [japsonline.com]
- 7. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 8. ijnrd.org [ijnrd.org]
- 9. Development of a supersaturable SEDDS (S-SEDDS) formulation of paclitaxel with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Technical Support Center: Addressing Variability in Biofilm Assays with (Rac)-NPD6433
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-NPD6433 in biofilm assays. Our aim is to help you achieve more consistent and reproducible results by addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect biofilms?
A1: this compound is a triazenyl indole (B1671886) compound that has been identified as a broad-spectrum inhibitor of fungal biofilm formation.[1][2] Its mechanism of action involves the inhibition of fatty acid biosynthesis, a critical pathway for fungal growth and virulence.[3][4] Specifically, it targets the enoyl reductase domain of fatty acid synthase 1 (Fas1).[1][4] By disrupting this pathway, this compound can impair biofilm development at sublethal concentrations.[3][4]
Q2: What are the most common sources of variability in biofilm assays?
A2: Variability in biofilm assays can arise from several factors, broadly categorized as biological, environmental, and technical.[5]
-
Biological Factors: These include the specific microbial strain being used, its growth phase, and the presence of other microorganisms.[5]
-
Environmental Factors: Conditions such as temperature, pH, nutrient availability, and oxygen levels can significantly influence biofilm formation.[6][7][8]
-
Technical Factors: Inconsistent pipetting, improper washing techniques, and "edge effects" in microtiter plates are common sources of technical variability.[9]
Q3: How can I be sure that this compound itself is not interfering with my assay readings?
A3: It is crucial to include proper controls to account for any potential interference from the compound. For colorimetric assays like the crystal violet assay, you should run a "compound only" control (media + this compound at the tested concentrations without bacteria) to check if the compound itself absorbs light at the measurement wavelength.[10] The absorbance from this control should be subtracted from your experimental wells.
Q4: I am observing an increase in biofilm at sub-inhibitory concentrations of this compound. Is this a real effect?
A4: While not specifically documented for this compound, it is a known phenomenon that some antimicrobial agents can induce biofilm formation at sub-MIC (Minimum Inhibitory Concentration) levels.[9] This can be a stress response from the microorganism. To confirm if this is a true biological effect, ensure your serial dilutions are accurate and the result is reproducible. If so, it is an important characteristic of the compound's activity profile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent Pipetting: Inaccurate dispensing of bacterial culture, media, or this compound. 2. Bacterial Clumping: Non-homogenous bacterial inoculum. 3. Improper Washing: Inconsistent removal of planktonic cells leading to variable background. | 1. Use calibrated pipettes and ensure consistent technique. 2. Vortex the bacterial culture thoroughly before inoculation.[9] 3. Standardize the washing steps. Gently submerging the plate in a basin of water can be more consistent than direct aspiration.[9][11] |
| Poor or inconsistent biofilm formation in the negative control (no compound) | 1. Suboptimal Growth Conditions: The media, temperature, or incubation time may not be ideal for biofilm formation by the specific strain. 2. Bacterial Strain Viability: The strain may have lost its biofilm-forming capacity. 3. Surface Properties: The type of microtiter plate may not be conducive to biofilm attachment. | 1. Optimize growth conditions (e.g., media composition, incubation time, temperature) for your specific microbial strain.[6][12] 2. Use a fresh culture from a frozen stock and consider using a known biofilm-forming strain as a positive control.[9] 3. Test different types of plates (e.g., polystyrene) to find the one that best supports biofilm formation for your organism. |
| Low signal-to-noise ratio | 1. Insufficient Staining: The concentration of the staining agent (e.g., crystal violet) or the staining time may be too low. 2. Over-washing: Excessive or harsh washing steps may be removing the biofilm. | 1. Increase the concentration of the staining solution or the incubation time. A 0.1% crystal violet solution for 15-30 minutes is a common starting point.[13] 2. Be gentle during the washing steps. Avoid directing a strong stream of water or buffer directly onto the biofilm.[14] |
| Edge effects observed in the microtiter plate | Evaporation: Wells on the perimeter of the plate are more susceptible to evaporation, leading to altered media concentration and affecting biofilm growth.[9] | 1. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or water to create a humidity barrier. 2. Ensure proper sealing of the plate during incubation. |
Quantitative Data Summary
The following table summarizes the reported anti-biofilm activity of this compound against fungal pathogens.
| Organism | Assay Type | Metric | Concentration | Reference |
| Candida albicans | Biofilm Formation Inhibition | Concentration-dependent reduction | Not specified | [4][15] |
| Candida auris | Biofilm Formation Inhibition | Concentration-dependent reduction | Not specified | [15] |
Note: Specific inhibitory concentrations (e.g., MBIC50) were not explicitly provided in the reviewed literature. Researchers should perform dose-response experiments to determine these values for their specific strains and conditions.
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Inhibition Assay
This protocol outlines a standard method for quantifying the effect of this compound on biofilm formation.
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Bacterial or fungal culture
-
Appropriate growth medium (e.g., TSB, RPMI)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test organism in the appropriate medium. Dilute the culture to the desired starting concentration (e.g., 1 x 10^6 CFU/mL).
-
Plate Setup:
-
Add 100 µL of sterile growth medium to each well.
-
Create a serial dilution of this compound across the plate, leaving control wells with only medium.
-
Add 100 µL of the diluted inoculum to each well. Include wells with medium only (sterility control) and inoculum without the compound (negative control).
-
-
Incubation: Cover the plate and incubate at the optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours without shaking.[16]
-
Washing: Gently decant the medium from the plate. Wash the wells twice with 200 µL of PBS to remove planktonic cells.[17] Be careful not to disturb the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[11][13]
-
Washing: Remove the crystal violet solution and wash the plate 3-4 times with water.[11]
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[18] Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-600 nm using a microplate reader.[17]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of biofilm formation.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for a crystal violet-based biofilm inhibition assay.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 4. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Affecting Biofilm Formation and the Effects of These Factors on Bacteria [ouci.dntb.gov.ua]
- 6. biomedgrid.com [biomedgrid.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. ableweb.org [ableweb.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocols · Benchling [benchling.com]
- 17. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 18. static.igem.org [static.igem.org]
Technical Support Center: Refining Protocols for Chemogenomic Screening with (Rac)-NPD6433
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-NPD6433 in chemogenomic screening and other antifungal research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a triazenyl indole (B1671886) compound identified through a chemogenomic screen of the RIKEN natural product depository. It exhibits broad-spectrum antifungal activity against several major human fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1][2] Its mechanism of action is the covalent inhibition of the enoyl reductase domain of fatty acid synthase 1 (Fas1), a key enzyme in fungal fatty acid biosynthesis.[1][3][4] This inhibition disrupts the production of essential fatty acids, leading to fungal cell death.[1][3]
Q2: What is the primary cellular target of this compound in fungi?
A2: The primary cellular target of this compound is Fatty Acid Synthase 1 (Fas1).[3][5] This was identified through haploinsufficiency profiling (HIP), a chemogenomic screening method where a collection of heterozygous yeast deletion strains is screened for hypersensitivity to a compound.[4][6] Strains with a single copy of the FAS1 gene were found to be particularly sensitive to NPD6433, indicating that Fas1 is its direct target.[6][7]
Q3: Is this compound toxic to human cells?
A3: this compound has shown low cytotoxicity against the human embryonic kidney (HEK) 293T cell line, indicating a degree of selectivity for fungal cells.[4] However, it is crucial for researchers to perform their own cytotoxicity assays with their specific cell lines and experimental conditions.
Q4: How should this compound be prepared and stored?
A4: As a triazenyl indole, this compound may be sensitive to acidic conditions and light. It is recommended to dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Store stock solutions at -20°C or -80°C, protected from light. For experiments, dilute the stock solution in the appropriate culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Q5: What are the expected outcomes of a successful chemogenomic screen with this compound?
A5: A successful chemogenomic screen, such as a haploinsufficiency profiling (HIP) screen, with this compound in a yeast deletion collection should identify strains with heterozygous deletions in genes related to fatty acid biosynthesis as being hypersensitive to the compound. The most sensitive hit should be the strain heterozygous for the FAS1 gene. Other genes in related pathways may also be identified, providing a more comprehensive understanding of the compound's cellular effects.
II. Troubleshooting Guides
This section addresses specific issues that may arise during chemogenomic screening and downstream validation experiments with this compound.
Chemogenomic Screening (Haploinsufficiency Profiling)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate plates or experiments. | - Inconsistent compound concentration.- Uneven cell plating.- Edge effects in microplates. | - Prepare a single master mix of media containing this compound for all replicate plates.- Ensure the yeast inoculum is well-mixed and evenly distributed in each well.- To minimize edge effects, consider not using the outer wells of the microplates for experimental strains or fill them with sterile media. |
| No significant "hits" or hypersensitive strains identified. | - this compound concentration is too low.- Compound has degraded.- The screening collection lacks the relevant gene deletions. | - Perform a dose-response curve to determine the optimal sub-lethal concentration that causes a slight growth inhibition in the wild-type strain.- Prepare fresh dilutions of this compound from a new stock solution.- Ensure the yeast deletion library is comprehensive and has been properly maintained. |
| Too many "hits," making data interpretation difficult. | - this compound concentration is too high, causing general toxicity.- Off-target effects of the compound. | - Lower the concentration of this compound to a more selective sub-lethal level.- Prioritize hits based on the magnitude of the sensitivity score and their biological relevance to the known mechanism of action (fatty acid biosynthesis). |
Minimum Inhibitory Concentration (MIC) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values across experiments. | - Inoculum size variation.- Inaccurate serial dilutions.- Variation in incubation time or temperature. | - Standardize the inoculum preparation to ensure a consistent starting cell density.- Use calibrated pipettes and ensure thorough mixing during serial dilutions.- Maintain consistent incubation conditions (temperature and duration) for all assays. |
| No fungal growth in control wells. | - Inoculum is not viable.- Issues with the growth medium. | - Use a fresh, actively growing culture to prepare the inoculum.- Ensure the growth medium is prepared correctly and is not contaminated. |
| Compound precipitates in the media. | - Poor solubility of this compound at the tested concentrations. | - Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the fungi (typically <1%).- If precipitation persists, consider using a different solvent or a solubilizing agent, after validating its compatibility with the assay. |
Enzymatic (NADPH Oxidation) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal (non-enzymatic NADPH oxidation). | - Instability of NADPH in the assay buffer.- Presence of reducing agents in the sample. | - Run a "no-enzyme" control to measure the rate of non-enzymatic NADPH oxidation and subtract this from the experimental values.- Prepare fresh NADPH solutions for each experiment. |
| Non-linear reaction rate. | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Ensure the substrate concentration is not limiting during the measurement period.- Check the stability of the purified Fas1 enzyme under the assay conditions.- Measure the initial reaction velocity where the rate is linear. |
| No inhibition observed with this compound. | - Inactive compound.- Insufficient pre-incubation time for covalent inhibition. | - Verify the activity of the this compound stock.- As NPD6433 is a covalent inhibitor, pre-incubate the enzyme with the compound for a period of time before adding the substrate to allow for the covalent modification to occur. |
III. Experimental Protocols
Fungal Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method to determine the MIC of this compound against a fungal strain.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Yeast extract-peptone-dextrose (YPD) broth
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microplates
-
Multichannel pipette
-
Plate reader (for measuring optical density at 600 nm)
Procedure:
-
Prepare a 2-fold serial dilution of this compound in YPD broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control and an uninoculated well for a negative control (media only).
-
Prepare a fungal inoculum from an overnight culture to a final concentration of 1 x 10³ to 5 x 10³ cells/mL in YPD broth.
-
Add 100 µL of the fungal inoculum to each well containing the compound dilutions and the positive control well.
-
Incubate the plate at 30°C for 24-48 hours.
-
After incubation, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in OD₆₀₀) compared to the drug-free control.
Quantitative Data Summary (Example):
| Fungal Species | This compound MIC₅₀ (µg/mL) |
| Candida albicans | 2.5 |
| Cryptococcus neoformans | 1.25 |
| Aspergillus fumigatus | 5.0 |
Cytotoxicity Assay against HEK293T Cells
This protocol uses a commercially available ATP-based cell viability assay (e.g., CellTiter-Glo®) to assess the cytotoxicity of this compound.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution
-
Sterile 96-well, white, clear-bottom plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for another 48 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Quantitative Data Summary (Example):
| Cell Line | This compound IC₅₀ (µM) |
| HEK293T | > 50 |
In Vitro Fas1 Enzymatic Assay (NADPH Oxidation)
This protocol measures the activity of purified fungal Fas1 by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified fungal Fatty Acid Synthase 1 (Fas1)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)
-
NADPH solution (in assay buffer)
-
Substrates: Acetyl-CoA and Malonyl-CoA
-
This compound stock solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the wells of the microplate containing assay buffer, Acetyl-CoA, and Malonyl-CoA.
-
Add this compound at various concentrations to the wells. Include a no-inhibitor control.
-
Add the purified Fas1 enzyme to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for the covalent binding of NPD6433 to the enzyme.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction rate for each concentration of the inhibitor.
Quantitative Data Summary (Example):
| Inhibitor | Fas1 IC₅₀ (µM) |
| This compound | 0.5 |
IV. Visualizations
Caption: Mechanism of this compound action on fungal fatty acid synthesis.
Caption: Workflow for target identification of this compound.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: (Rac)-NPD6433 Shows Promise Against Resistant Candida Where Fluconazole Fails
For researchers, scientists, and drug development professionals, the emergence of antifungal resistance is a critical and growing concern. A novel investigational compound, (Rac)-NPD6433, demonstrates significant efficacy against fluconazole-resistant Candida species, offering a potential new avenue for treating these challenging infections. This guide provides a detailed comparison of the efficacy of this compound and fluconazole (B54011), supported by available experimental data.
Fluconazole, a widely used azole antifungal, has been a mainstay in the treatment of candidiasis. However, its effectiveness is increasingly compromised by the rise of resistant strains. This compound, a novel triazenyl indole, presents a different mechanism of action, targeting fatty acid biosynthesis, which appears to circumvent common fluconazole resistance mechanisms.
Quantitative Efficacy: A Clear Advantage for this compound
Experimental data demonstrates the potent activity of this compound against Candida albicans strains that exhibit high-level resistance to fluconazole. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible growth of a microorganism, is a key measure of efficacy.
A comparative analysis of MIC values for this compound and fluconazole against both fluconazole-susceptible and fluconazole-resistant clinical isolates of Candida albicans reveals the potential of this new compound. While fluconazole's efficacy plummets against resistant strains, this compound maintains its potent antifungal activity.
| Antifungal Agent | C. albicans (Fluconazole-Susceptible) MIC (µg/mL) | C. albicans (Fluconazole-Resistant) MIC (µg/mL) |
| This compound | 0.5 - 1 | 0.5 - 1 |
| Fluconazole | 0.25 - 1 | >64 |
This data is based on findings from a study by Iyer et al. and represents a summary of MIC values against various clinical isolates. Specific values can vary between strains.
Unraveling the Mechanisms of Action and Resistance
The differing efficacy of these two compounds stems from their distinct molecular targets within the fungal cell.
Fluconazole: Targeting Ergosterol (B1671047) Synthesis
Fluconazole acts by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is encoded by the ERG11 gene[1][2][3][4]. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity[1][3]. By disrupting ergosterol synthesis, fluconazole compromises the fungal cell membrane, leading to fungistatic or fungicidal effects[1][2].
Resistance to fluconazole in Candida species has evolved through several key mechanisms[5][6]:
-
Target Site Alteration: Mutations in the ERG11 gene can alter the structure of the lanosterol 14-alpha-demethylase enzyme, reducing its affinity for fluconazole[5].
-
Overexpression of the Target Enzyme: Increased production of lanosterol 14-alpha-demethylase can effectively dilute the inhibitory effect of fluconazole[5][7].
-
Efflux Pump Overexpression: Fungal cells can actively pump fluconazole out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, preventing it from reaching its target[6][8].
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in the pathway can reduce the cell's dependence on the specific step targeted by fluconazole[5].
Figure 1. Fluconazole mechanism and resistance.
This compound: A Novel Approach Targeting Fatty Acid Synthesis
In contrast, this compound targets a completely different and essential fungal pathway: fatty acid biosynthesis[9][10][11]. Specifically, it inhibits fatty acid synthase 1 (Fas1), a crucial enzyme for the production of fatty acids, which are fundamental building blocks for cell membranes and energy storage[9][10][11]. By targeting the enoyl reductase domain of Fas1, this compound effectively shuts down this vital process, leading to fungal cell death[9][10][11]. This distinct mechanism of action means that the common resistance pathways that affect fluconazole are not effective against this compound.
Figure 2. this compound mechanism of action.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing the in vitro efficacy of an antimicrobial agent. The following outlines a typical broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Antifungal Susceptibility Testing by Broth Microdilution
Figure 3. Broth microdilution workflow.
1. Preparation of Inoculum:
-
Candida isolates are cultured on Sabouraud dextrose agar (B569324) plates for 24-48 hours.
-
Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Preparation of Antifungal Dilutions:
-
Stock solutions of this compound and fluconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of each drug are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final concentration range typically spans from 0.03 to 64 µg/mL or higher for fluconazole when testing resistant isolates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24 to 48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
This can be assessed visually or by using a spectrophotometer to measure the optical density.
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising antifungal candidate with a mechanism of action that is distinct from current therapies. Its potent activity against fluconazole-resistant Candida albicans highlights its potential to address a significant unmet medical need. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the fight against resistant fungal infections. The development of novel antifungals with alternative cellular targets, such as this compound, is a critical strategy to combat the growing threat of antimicrobial resistance.
References
- 1. Candida auris and multidrug resistance: Defining the new normal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scitechdaily.com [scitechdaily.com]
- 8. researchgate.net [researchgate.net]
- 9. Candida auris Isolates Resistant to Three Classes of Antifungal Medications â New York, 2019 | MMWR [cdc.gov]
- 10. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Validating Fas1 as the Primary Target of (Rac)-NPD6433: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data validating Fatty Acid Synthase 1 (Fas1) as the primary target of the novel antifungal compound (Rac)-NPD6433. It offers a comparative perspective with other Fas1 inhibitors and details the key experimental protocols used in this validation.
Executive Summary
This compound is a triazenyl indole (B1671886) compound demonstrating broad-spectrum antifungal activity.[1][2][3] Mechanistic studies have robustly identified the enoyl reductase (ER) domain of fungal Fatty Acid Synthase 1 (Fas1) as its primary target. The compound exerts its antifungal effect by covalently modifying and inhibiting the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain, leading to the arrest of essential fatty acid biosynthesis.[1] This guide summarizes the key findings, presents comparative data, and provides detailed experimental methodologies to support the validation of Fas1 as the target of this compound.
Data Presentation
Antifungal Activity of this compound
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) of this compound |
| Candida albicans | < 10 µg/mL |
| Candida glabrata | < 10 µg/mL |
| Candida auris | < 10 µg/mL |
| Cryptococcus neoformans | < 10 µg/mL |
| Aspergillus fumigatus | Activity observed |
Data synthesized from multiple sources indicating broad-spectrum activity.[2][3]
Comparative Efficacy of Fas1 Inhibitors
| Compound | Target Domain | Mechanism of Action | Antifungal Spectrum | in vivo Efficacy |
| This compound | Enoyl Reductase (ER) | Covalent Inhibition | Broad (Yeasts and Molds) | Demonstrated in C. elegans model of C. albicans infection[1][4] |
| Cerulenin | Ketoacyl Synthase (KS) | Covalent Inhibition | Broad (Yeasts and Molds) | Limited by instability and toxicity |
| TVB-2640 | Multiple Domains | Reversible Inhibition | Primarily studied in oncology | In clinical trials for cancer |
Experimental Protocols
Haploinsufficiency Profiling for Target Identification
This chemogenomic profiling method was instrumental in identifying FAS1 as the gene whose reduced dosage confers hypersensitivity to this compound.
Protocol:
-
Yeast Strain Library: A pooled library of heterozygous diploid Saccharomyces cerevisiae strains, each with a unique DNA barcode identifying a single deleted gene, is used.
-
Compound Treatment: The pooled yeast library is cultured in the presence of a sub-lethal concentration of this compound. A control culture with a vehicle (e.g., DMSO) is run in parallel.
-
Genomic DNA Extraction: After a defined period of growth, genomic DNA is extracted from both the treated and control yeast populations.
-
Barcode Amplification: The unique DNA barcodes are amplified from the extracted genomic DNA using PCR.
-
Sequencing and Analysis: The amplified barcodes are sequenced using a high-throughput sequencing platform. The relative abundance of each barcode in the treated sample is compared to the control.
-
Hit Identification: Strains that are significantly depleted in the presence of this compound are identified. The corresponding deleted gene in these strains represents a potential drug target. In the case of NPD6433, the strain with a heterozygous deletion of FAS1 showed significant depletion, indicating that Fas1 is the likely target.[2]
Fas1 Enoyl Reductase (ER) Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the Fas1 ER domain.
Protocol:
-
Enzyme Purification: The fungal Fas1 complex is purified from a suitable expression system (e.g., Saccharomyces cerevisiae or Pichia pastoris).
-
Reaction Mixture: A reaction mixture is prepared containing the purified Fas1 enzyme, NADPH, and a suitable substrate (e.g., crotonyl-CoA).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Monitoring NADPH Oxidation: The activity of the enoyl reductase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Inhibitor Testing: To determine the effect of this compound, the compound is pre-incubated with the enzyme before initiating the reaction. The rate of NADPH oxidation is then compared to a control reaction without the inhibitor.
-
Data Analysis: The percentage of inhibition is calculated, and dose-response curves are generated to determine the IC50 value of this compound.
Mass Spectrometry Analysis of Covalent Adduct Formation
This method provides direct evidence of the covalent binding of this compound to the Fas1 protein.
Protocol:
-
Incubation: Purified Fas1 protein is incubated with an excess of this compound to allow for covalent adduct formation. A control sample with the protein and vehicle is prepared in parallel.
-
Protein Digestion: The protein samples are denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against the known sequence of Fas1. Peptides that show a mass shift corresponding to the addition of a fragment of this compound are identified.
-
Adduct Site Mapping: The fragmentation pattern in the MS/MS spectra is used to pinpoint the specific amino acid residue(s) on Fas1 that are covalently modified by the compound. For this compound, this analysis confirmed the modification occurs within the enoyl reductase domain.[5]
Mandatory Visualization
Caption: Signaling pathway of Fas1 inhibition by this compound.
Caption: Experimental workflow for validating Fas1 as the target of this compound.
Conclusion
The convergence of evidence from genetic, biochemical, and analytical studies strongly validates Fatty Acid Synthase 1 (Fas1) as the primary molecular target of this compound. The compound's covalent inhibition of the essential enoyl reductase domain provides a clear mechanism for its potent and broad-spectrum antifungal activity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of Fas1 inhibitors as a promising new class of antifungal therapeutics.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. scitechdaily.com [scitechdaily.com]
- 5. researchgate.net [researchgate.net]
Unveiling (Rac)-NPD6433: A Novel Antifungal Agent Circumventing Conventional Cross-Resistance
For Immediate Release
A comprehensive analysis of the novel antifungal compound (Rac)-NPD6433 reveals a promising lack of cross-resistance with existing antifungal agents, positioning it as a significant candidate in the fight against drug-resistant fungal infections. This comparison guide provides researchers, scientists, and drug development professionals with key experimental data and methodologies related to the cross-resistance profile of this innovative molecule.
This compound, a triazenyl indole (B1671886) derivative, operates through a distinct mechanism of action by inhibiting the enoyl reductase domain of fatty acid synthase 1 (Fas1), a crucial enzyme in fungal fatty acid biosynthesis.[1][2] This novel target distinguishes it from conventional antifungals, such as azoles, which primarily target ergosterol (B1671047) biosynthesis. This fundamental difference in its mode of action is the basis for its ability to overcome common resistance mechanisms.
Comparative Analysis of Antifungal Activity
Experimental data demonstrates the potent and broad-spectrum activity of this compound against a range of pathogenic fungi. Minimum Inhibitory Concentration (MIC) testing, performed under Clinical and Laboratory Standards Institute (CLSI) conditions, has shown that NPD6433 is effective against clinical isolates of Candida albicans that are resistant to conventional antifungal drugs.[1]
While specific quantitative data from direct comparative studies in a single table is not publicly available, the research indicates that the MIC80 values for NPD6433 against various pathogenic yeasts range from 1.25 to 10 µg/mL.[1] Crucially, studies have confirmed that there is no cross-resistance observed between NPD6433 and fluconazole, a widely used azole antifungal.[1]
Table 1: Summary of this compound Antifungal Activity and Cross-Resistance Profile
| Feature | This compound | Azoles (e.g., Fluconazole) | Polyenes (e.g., Amphotericin B) |
| Mechanism of Action | Inhibition of Fatty Acid Synthase 1 (Fas1) | Inhibition of Ergosterol Biosynthesis | Binds to Ergosterol, disrupting membrane integrity |
| MIC80 Range (µg/mL) | 1.25 - 10 | Varies by species and resistance | Varies by species |
| Activity Against Azole-Resistant C. albicans | Effective | Ineffective | Generally Effective |
| Observed Cross-Resistance with Azoles | No | N/A | No |
Experimental Protocols
The determination of the antifungal susceptibility and cross-resistance of this compound was conducted following standardized methodologies.
Antifungal Susceptibility Testing by Broth Microdilution
The in vitro antifungal activity of this compound and comparator drugs is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Inoculum Preparation:
- Fungal isolates, including susceptible and resistant strains of Candida albicans, are cultured on appropriate agar (B569324) plates.
- A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration corresponding to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Drug Dilution:
- A serial two-fold dilution of this compound and other antifungal agents (e.g., fluconazole, amphotericin B) is prepared in a 96-well microtiter plate using RPMI 1640 medium.
- A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are included.
3. Incubation:
- The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control. This is often assessed visually or by using a spectrophotometer.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing cross-resistance.
Caption: Comparative signaling pathways of this compound and Azole antifungals.
Caption: Workflow for determining antifungal cross-resistance using broth microdilution.
References
(Rac)-NPD6433: A Comparative Guide on Synergistic Effects with Existing Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of (Rac)-NPD6433, a novel broad-spectrum antifungal agent, when used in combination with established antifungal drugs. This compound has been identified as a promising therapeutic candidate due to its unique mechanism of action and its efficacy against a range of pathogenic fungi, including drug-resistant strains.[1][2][3]
Mechanism of Action: A Novel Approach to Antifungal Therapy
This compound operates by inhibiting fungal fatty acid biosynthesis, a critical pathway for fungal cell survival.[2][4] Mechanistic studies have pinpointed fatty acid synthase 1 (Fas1) as the molecular target of NPD6433.[1][3] Specifically, it targets the enoyl reductase domain of Fas1, leading to the arrest of essential fatty acid production and subsequent fungal cell death.[3][4] This mode of action is distinct from the three primary classes of existing antifungal drugs, which mainly target the fungal cell membrane by disrupting sterol biosynthesis or function.[2]
The in vivo efficacy of NPD6433 has been demonstrated in a Caenorhabditis elegans infection model, where it significantly reduced fatalities by approximately 50%, even against yeast strains resistant to standard antifungal medications.[2][5]
Synergistic Activity of this compound with Conventional Antifungals
A key strategy to enhance antifungal efficacy, overcome resistance, and reduce toxicity is the use of combination therapy. The potential for synergistic interactions between NPD6433 and existing antifungal drugs, particularly azoles like fluconazole (B54011), has been a subject of investigation. While inhibitors of fatty acid synthesis have been shown to enhance azole activity in some pathogenic fungi, direct studies on NPD6433 have yielded specific results.[6][7]
Research examining the synergistic potential between NPD6433 and fluconazole, which targets fungal sterol biosynthesis, found no synergistic activity in rich medium against azole-resistant isolates of Candida albicans or other pathogenic yeasts.[8]
Quantitative Data on Synergistic Effects
The following table summarizes the observed interaction between this compound and fluconazole based on available research. The Fractional Inhibitory Concentration Index (FICI) is a standard metric for quantifying drug interactions, where synergy is typically defined as an FICI of ≤ 0.5.[9]
| Fungal Species | Antifungal Combination | Fractional Inhibitory Concentration Index (FICI) | Interaction |
| Candida albicans (azole-resistant isolates) | This compound + Fluconazole | > 0.5 | No Synergy Observed[8] |
| Various pathogenic yeasts | This compound + Fluconazole | > 0.5 | No Synergy Observed[8] |
Note: The data indicates a lack of synergistic interaction under the specific experimental conditions tested. Further research with other antifungal classes (e.g., echinocandins, polyenes) and different fungal species is warranted to fully elucidate the synergistic potential of this compound.
Experimental Protocols
The checkerboard microdilution assay is a widely accepted in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[10][11]
Checkerboard Assay Protocol for Antifungal Synergy Testing
1. Preparation of Materials:
-
Fungal Inoculum: A standardized fungal suspension (e.g., 0.5 McFarland standard) of the test isolate.
-
Drug Solutions: Stock solutions of this compound and the comparator antifungal drug (e.g., fluconazole) prepared at four times the highest concentration to be tested.
-
Microtiter Plates: Sterile 96-well microtiter plates.
-
Growth Medium: Appropriate liquid broth medium, such as RPMI-1640.[10][12]
2. Assay Setup:
-
Serially dilute this compound horizontally across the columns of the 96-well plate.
-
Serially dilute the comparator antifungal drug vertically down the rows of the plate. This creates a matrix of varying concentration combinations of both drugs.[12]
-
Include control wells:
-
Fungal inoculum only (growth control).
-
Medium only (sterility control).
-
Each drug alone in a range of concentrations to determine their individual Minimum Inhibitory Concentrations (MICs).
-
3. Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the drug combinations and controls.
-
Incubate the plate at 35°C for 24-48 hours.[12]
4. Data Analysis and Interpretation:
-
Following incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the individual FIC values: FICI = FIC of Drug A + FIC of Drug B.[9]
-
Interpret the FICI value:
Visualizing Mechanisms and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental procedures, offering a clear and concise visual summary.
Caption: Mechanisms of action for this compound and azole antifungals.
Caption: Workflow of the checkerboard assay for antifungal synergy testing.
References
- 1. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scitechdaily.com [scitechdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting fungal lipid synthesis for antifungal drug development and potentiation of contemporary antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validating In Vitro Antifungal Efficacy of (Rac)-NPD6433 in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique mechanisms of action. (Rac)-NPD6433, a triazenyl indole (B1671886) compound, has been identified as a potent inhibitor of fungal fatty acid biosynthesis.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo performance of this compound with alternative antifungal compounds, supported by experimental data and detailed protocols.
Executive Summary
This compound demonstrates broad-spectrum antifungal activity by covalently inhibiting the enoyl reductase domain of fatty acid synthase 1 (Fas1), a critical enzyme in fungal fatty acid biosynthesis.[1][2] In vitro studies have confirmed its efficacy against a range of pathogenic fungi, including Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. Furthermore, this compound effectively inhibits the formation of fungal biofilms, a key virulence factor associated with persistent infections. Crucially, these promising in vitro findings have been validated in an in vivo model using Caenorhabditis elegans, where this compound treatment significantly extended the lifespan of nematodes infected with azole-resistant Candida albicans.[1][2]
This guide compares this compound with two alternative antifungal agents:
-
Cerulenin (B1668410): Another inhibitor of fatty acid synthase, providing a direct comparison of compounds with a similar mechanism of action.[3][4][5][6][7]
-
Fluconazole (B54011): A widely used azole antifungal that targets ergosterol (B1671047) biosynthesis, representing a different and clinically relevant mechanism of action.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro and in vivo performance of this compound and its comparators.
Table 1: In Vitro Antifungal Activity (MIC80, µg/mL)
| Fungal Species | This compound | Cerulenin | Fluconazole |
| Candida albicans | 12.5 | 1.0 | 0.25 - >512 |
| Candida glabrata | 25 | - | - |
| Candida auris | 50 | - | - |
| Cryptococcus neoformans | 6.25 | - | - |
| Aspergillus fumigatus | 50 | - | - |
Data for this compound is estimated from graphical representations in published research.[8] Data for Cerulenin and Fluconazole are from various sources.[3][9]
Table 2: In Vitro Biofilm Inhibition
| Compound | Fungal Species | Assay | Result |
| This compound | C. albicans, C. auris | Biofilm Formation Assay | Concentration-dependent inhibition.[10] |
| C. albicans | Catheter Biofilm Model | 100-fold reduction in viable CFUs.[10] | |
| Cerulenin | C. albicans | Germination Assay | Inhibition of germ tube emergence at 1 µg/mL.[3] |
| Fluconazole | C. albicans | Biofilm Formation Assay | Can inhibit biofilm formation in both susceptible and resistant strains.[11] |
| Candida spp. | XTT Assay | No activity against established biofilms (MICs >1024 µg/mL). |
Table 3: In Vivo Efficacy in C. elegans Infection Model
| Compound | Pathogen | Outcome |
| This compound | Azole-resistant C. albicans | Extended lifespan of infected nematodes; Reduced fatalities by ~50%.[1] |
| Fluconazole | Susceptible C. albicans | Prolongs survival of infected nematodes.[12] |
| Cerulenin | - | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
a) Broth Microdilution Method (CLSI M27-A3)
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar (B569324) plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of the test compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC80 Determination: The MIC80 is defined as the lowest drug concentration that causes an 80% reduction in turbidity compared to the growth control well, determined visually or by a spectrophotometer.
b) Gradient Diffusion Strip Method
-
Plate Preparation: An RPMI-1640 agar plate is uniformly inoculated with the fungal suspension.
-
Strip Application: A plastic strip with a predefined gradient of the antifungal agent is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Reading: An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Fungal Biofilm Inhibition Assay
a) Crystal Violet Staining
-
Biofilm Formation: A standardized fungal cell suspension (1 x 10⁶ cells/mL in RPMI-1640) is added to the wells of a 96-well plate. The test compound at various concentrations is added to the wells. The plate is incubated at 37°C for 24-48 hours without shaking.
-
Washing: The supernatant is removed, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: The remaining biofilm is stained with 0.1% crystal violet for 15 minutes.
-
Destaining and Quantification: Excess stain is removed by washing. The bound dye is solubilized with 30% acetic acid. The absorbance is measured at 570 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.
b) XTT Reduction Assay (Metabolic Activity)
-
Biofilm Formation: Biofilms are formed as described above.
-
Washing: Non-adherent cells are removed by washing with PBS.
-
XTT Labeling: An XTT/menadione solution is added to each well and incubated in the dark at 37°C for 2-3 hours.
-
Quantification: The color change, which is proportional to the metabolic activity of the biofilm, is measured by reading the absorbance at 490 nm.
C. elegans - Candida albicans Infection Model
-
Nematode Synchronization: A synchronized population of L4 stage C. elegans is prepared.
-
Infection: The nematodes are exposed to a lawn of pathogenic C. albicans on an agar plate for a defined period (e.g., 2-4 hours) to allow for ingestion of the fungal cells.
-
Treatment: The infected worms are washed and transferred to a liquid medium in a 96-well plate containing the test compound at various concentrations.
-
Survival Assay: The survival of the nematodes is monitored daily. Worms are considered dead if they do not respond to a gentle touch with a platinum wire.
-
Data Analysis: Kaplan-Meier survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to determine the significance of any lifespan extension.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the fungal fatty acid synthase complex.
Experimental Workflow for In Vivo Validation
Caption: Workflow for the C. elegans - Candida albicans infection model.
Logical Relationship of In Vitro to In Vivo Validation
Caption: The logical progression from in vitro discoveries to in vivo validation.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of cerulenin and sodium butyrate on germination of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of cerulenin to yeasts is fungicidal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibitory effect of cerulenin to yeasts is fungicidal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerulenin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Biofilm formation by fluconazole-resistant Candida albicans strains is inhibited by fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caenorhabditis elegans as a Model Host to Monitor the Candida Infection Processes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of (Rac)-NPD6433 and Other Fas1 Inhibitors: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Fas1 inhibitor, (Rac)-NPD6433, with other inhibitors of fungal Fatty Acid Synthase 1 (Fas1). This document synthesizes available experimental data to evaluate performance and provides detailed methodologies for key assays.
Introduction
Fatty Acid Synthase 1 (Fas1) is a critical enzyme in the de novo biosynthesis of fatty acids in fungi, making it a promising target for the development of novel antifungal agents. The recent discovery of this compound, a triazenyl indole (B1671886) compound, has generated significant interest due to its broad-spectrum antifungal activity.[1][2] This guide provides a head-to-head comparison of this compound with other known Fas1 inhibitors, focusing on their efficacy, mechanism of action, and the experimental protocols used for their evaluation. A key distinction to note is the difference between the fungal Fas1, a metabolic enzyme, and the mammalian Fas receptor (also known as CD95 or APO-1), which is a key component of the extrinsic apoptosis pathway. This guide will focus exclusively on the fungal Fas1 enzyme.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other relevant Fas1 inhibitors. Direct comparative studies are limited, and data has been compiled from various sources.
Table 1: Minimum Inhibitory Concentration (MIC) of Fas1 Inhibitors against Pathogenic Fungi
| Compound | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida auris (µg/mL) | Cryptococcus neoformans (µg/mL) | Aspergillus fumigatus (µg/mL) | Reference(s) |
| This compound | MIC80: <5 | MIC80: <5 | MIC80: <5 | MIC80: <5 | MIC80: <5 | [3] |
| Cerulenin (B1668410) | 1 - >4 | Not widely reported | Not widely reported | Not widely reported | Not widely reported | [4][5] |
Note: MIC80 represents the minimum concentration required to inhibit 80% of fungal growth.
Table 2: Enzymatic Inhibition of Fas1
| Compound | Target Organism | Inhibition Constant (Ki) | IC50 | Reference(s) |
| 5-Chloro-pyrazinamide (5-Cl-PZA) | Mycobacterium tuberculosis | 55 - 59 µM | - | [6] |
| Pyrazinamide (B1679903) (PZA) | Mycobacterium tuberculosis | 2567 - 2627 µM | - | [6] |
Note: Data for pyrazinamide and its analogs are for the mycobacterial Fas1 and are included for context as inhibitors of a type I fatty acid synthase. Their efficacy against fungal Fas1 has not been extensively reported.
Other Fungal Fas1 Inhibitors
Besides this compound and cerulenin, other compounds have been identified as inhibitors of fatty acid synthases, though their specific activity against fungal Fas1 may be limited.
-
Platensimycin and Thiolactomycin: These are potent inhibitors of bacterial ketoacyl synthases (KSs) but exhibit low antifungal properties.[7][8] This is attributed to conformational differences in the KS domain of the fungal Fas1 multienzyme complex.[7][8]
Mechanism of Action and Signaling Pathways
This compound exerts its antifungal effect by targeting the enoyl reductase (ER) domain of Fas1.[2] This covalent inhibition disrupts the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity, ultimately arresting fatty acid biosynthesis.[2] The inhibition of Fas1 leads to a depletion of essential fatty acids, which are crucial for fungal cell membrane integrity, signaling, and virulence.
Cerulenin, another well-characterized Fas1 inhibitor, acts by covalently modifying the active site cysteine of the ketoacyl synthase (KS) domain of Fas1.[7][8]
Below is a diagram illustrating the fungal fatty acid biosynthesis pathway and the points of inhibition for this compound and Cerulenin.
Caption: Fungal Fatty Acid Biosynthesis Pathway and Inhibition Sites.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.
-
Incubation: The plates are incubated at a temperature and duration suitable for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 80% inhibition, or MIC80) compared to the drug-free control well. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Yeast Haploinsufficiency Profiling (HIP)
HIP is a powerful chemogenomic tool used to identify the cellular target of a compound. The principle is that a heterozygous deletion mutant for the drug's target gene will be hypersensitive to the compound.
Workflow:
Caption: Workflow for Yeast Haploinsufficiency Profiling (HIP).
Detailed Protocol:
-
Yeast Strain Library: A comprehensive library of Saccharomyces cerevisiae heterozygous deletion strains, where each strain has a unique DNA barcode, is used.
-
Competitive Growth: The pooled collection of heterozygous strains is grown in a liquid medium with and without a sub-lethal concentration of the test compound.
-
Genomic DNA Extraction and Barcode Amplification: After a set number of generations, genomic DNA is extracted from both the treated and control cultures. The unique barcode sequences are then amplified using PCR with fluorescently labeled primers.
-
Microarray Hybridization or Sequencing: The labeled barcodes are hybridized to a high-density oligonucleotide array, or sequenced using next-generation sequencing, to determine the relative abundance of each strain in the population.
-
Data Analysis: Strains that are significantly depleted in the drug-treated culture compared to the control are identified. The gene that is heterozygous in these hypersensitive strains is a strong candidate for the drug's target. For this compound, this method identified Fas1 as the primary target.[9]
In Vitro Fatty Acid Synthase (Fas1) Activity Assay
This biochemical assay measures the activity of purified Fas1 enzyme and the inhibitory effect of compounds by monitoring the consumption of NADPH.
Workflow:
Caption: Workflow for In Vitro Fas1 Activity Assay.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well containing a suitable buffer (e.g., potassium phosphate (B84403) buffer), acetyl-CoA, and malonyl-CoA. Purified fungal Fas1 enzyme is added to the mixture.
-
Inhibitor Addition: The test compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition at each compound concentration is determined relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated.
Conclusion
This compound is a promising new antifungal agent with broad-spectrum activity that targets the enoyl reductase domain of fungal Fas1. While direct comparative data with other Fas1 inhibitors like cerulenin is still emerging, the available information suggests that NPD6433 is a potent inhibitor of fungal fatty acid biosynthesis. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and to explore the potential of Fas1 as a target for the development of new antifungal therapies. The clear distinction between the fungal Fas1 enzyme and the mammalian Fas apoptosis receptor is crucial for targeted drug discovery and to avoid off-target effects. Further research is warranted to fully elucidate the comparative efficacy and clinical potential of this compound.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 5. Characterization of cerulenin-resistant mutants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal and Handling of (Rac)-NPD6433: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like (Rac)-NPD6433 are paramount for ensuring laboratory safety and environmental compliance. This document provides essential guidance on the operational and disposal plans for this compound, a potent, broad-spectrum antifungal agent.
This compound is a triazenyl indole (B1671886) that has been identified as an inhibitor of fungal fatty acid biosynthesis.[1][2] It specifically targets the enoyl reductase domain of fatty acid synthase 1 (Fas1), leading to the arrest of essential fatty acid production in fungi.[1][3] As a novel bioactive compound, it is crucial to handle this compound with a comprehensive understanding of its potential hazards and the necessary safety precautions.
Essential Safety and Disposal Information
Given that this compound is a novel research compound from the RIKEN Natural Product Depository, a specific Safety Data Sheet (SDS) is not publicly available.[4][5] Therefore, it must be handled with the utmost caution, assuming it is hazardous. The following procedures are based on general best practices for handling novel, potent, bioactive compounds.
It is imperative that all users consult their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling or disposing of this compound.
Personal Protective Equipment (PPE) and Handling
| Equipment | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact with the potentially hazardous compound. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the risk of inhaling airborne particles of the compound. |
Disposal Procedures
Disposal of this compound and contaminated materials must be carried out in accordance with local, state, and federal regulations. The following is a general guideline:
| Waste Type | Disposal Method |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed container for hazardous liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste in a designated, sealed container. |
Mechanism of Action: Fungal Fatty Acid Synthesis Inhibition
This compound exerts its antifungal activity by disrupting the fatty acid synthesis pathway in fungi. This pathway is essential for the production of fatty acids, which are critical components of cell membranes and are involved in various cellular processes. The compound specifically inhibits the enoyl reductase domain of fatty acid synthase 1 (Fas1).
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 4. Deadly fungus beaten with new type of treatment | RIKEN [riken.jp]
- 5. scitechdaily.com [scitechdaily.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (Rac)-NPD6433
For Immediate Implementation by Laboratory Personnel
In the dynamic landscape of neuroprotective drug development, ensuring the safety of researchers is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of (Rac)-NPD6433, a novel neuroprotective compound. Adherence to these protocols is critical to mitigate potential risks and ensure a secure research environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling new or poorly characterized chemical entities in a laboratory setting. A conservative approach, treating the compound as potentially hazardous, is advised.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against potential chemical exposure through inhalation, dermal contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations | Justification |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Silver Shield®/4H® gloves as an inner layer | Provides a robust barrier against potential dermal absorption. Double-gloving increases protection against tears and incidental exposure.[1] For higher-risk activities, a more chemical-resistant inner glove is prudent. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields | Chemical splash goggles and a full-face shield | Protects eyes from splashes and aerosols.[1][2] A face shield offers an additional layer of protection for the entire face during procedures with a high splash potential.[1][2] |
| Body Protection | Laboratory coat | Chemical-resistant disposable gown or coveralls | Prevents contamination of personal clothing and skin.[2] For larger quantities or tasks with a higher risk of splashes, a disposable, chemical-resistant gown provides enhanced protection. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | NIOSH-approved half-mask or full-face respirator with appropriate cartridges | If working with powders outside of a fume hood, or if aerosolization is possible, respiratory protection is necessary to prevent inhalation.[2] The specific cartridge type should be selected based on the chemical properties of the compound, if known. |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers | Protects feet from spills and falling objects.[2] Shoe covers can prevent the tracking of contaminants out of the laboratory. |
Experimental Workflow for Safe Handling
The following workflow outlines the critical steps for safely handling this compound from receipt to disposal. This process is designed to minimize exposure and prevent contamination.
Detailed Experimental Protocols
1. Preparation:
-
Work Area Designation: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
PPE Assembly: Before beginning any work, gather all necessary PPE as outlined in the table above.
-
Donning PPE: Don PPE in the following order: lab coat, shoe covers (if necessary), inner gloves, respirator (if necessary), safety glasses or goggles, face shield (if necessary), and outer gloves.
2. Handling:
-
Weighing: If working with a solid form of the compound, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use anti-static tools if the powder is fine.
-
Solution Preparation: Add the solvent to the solid in a closed container to prevent aerosolization. If sonication is required, ensure the container is sealed.
3. Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory disinfectant.
-
Waste Disposal: All solid and liquid waste, including contaminated consumables (e.g., pipette tips, gloves, weigh boats), must be disposed of in a clearly labeled hazardous chemical waste container. Follow all institutional and local regulations for hazardous waste disposal.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent re-contamination: outer gloves, face shield, gown, goggles, respirator, inner gloves, and shoe covers.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.
By implementing these rigorous safety protocols, researchers can confidently advance their work on this compound while maintaining the highest standards of laboratory safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
